3-(Diphenylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(N-phenylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALNMFIFWIUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561379 | |
| Record name | 3-(Diphenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107396-23-6 | |
| Record name | 3-(Diphenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and historical synthesis of 3-(Diphenylamino)phenol
Technical Whitepaper: The Evolution of 3-(Diphenylamino)phenol Synthesis
Executive Summary
3-(Diphenylamino)phenol (CAS: 4371-31-7), often referred to as
This guide analyzes the transition from classical "brute force" copper-mediated synthesis (Ullmann condensation) to precision palladium-catalyzed methods (Buchwald-Hartwig), providing researchers with reproducible protocols and mechanistic insights.
Chemical Identity & Structural Significance
The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which bears a meta-hydroxyl group. The steric bulk of the two unsubstituted phenyl rings protects the nitrogen center, while the hydroxyl group facilitates further functionalization (e.g., etherification or esterification) without disrupting the electronic properties of the amine.
| Property | Specification |
| IUPAC Name | 3-(Diphenylamino)phenol |
| Common Name | |
| CAS Number | 4371-31-7 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Appearance | Off-white to grey crystalline powder |
| Melting Point | 120–124 °C |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
Historical Synthesis: The Ullmann Condensation
Before the advent of palladium catalysis, the primary route to arylamines was the Ullmann condensation. This method, developed by Fritz Ullmann in the early 20th century, utilizes copper to couple aryl halides with amines.
Mechanistic Insight
The reaction requires high temperatures (
Experimental Protocol (Classical Route)
Note: This method is robust but suffers from poor atom economy and difficult purification due to copper waste.
Reagents:
-
3-Aminophenol (1.0 eq)
-
Iodobenzene (2.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Copper Bronze or CuI (0.1 eq)
-
Solvent: Nitrobenzene or 1,2-Dichlorobenzene (High boiling point required)
Step-by-Step Workflow:
-
Charge: In a heavy-walled pressure vessel or round-bottom flask equipped with a Dean-Stark trap (if water removal is needed), dissolve 3-aminophenol in nitrobenzene.
-
Activation: Add
and the Copper catalyst. Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent phenol oxidation). -
Addition: Add Iodobenzene.
-
Reaction: Heat the mixture to 190–200°C under vigorous stirring for 24–48 hours. The reaction progress can be monitored by TLC (eluent: Hexane/Ethyl Acetate 4:1).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove copper salts.
-
Extraction: Dilute the filtrate with dichloromethane and wash with 1M HCl (to remove unreacted amine) followed by brine.
-
Purification: The crude product is often a dark oil. Recrystallize from Ethanol/Water or purify via column chromatography on silica gel.
Mechanistic Visualization (Ullmann Cycle)
Caption: Simplified catalytic cycle of the copper-mediated Ullmann condensation showing the Cu(I)/Cu(III) redox shuttle.
Modern Methodology: Buchwald-Hartwig Amination[1][2]
In the 1990s, Stephen Buchwald and John Hartwig revolutionized C-N bond formation using Palladium.[1] This method allows for the synthesis of 3-(diphenylamino)phenol under much milder conditions (
Strategic Advantage
Unlike the Ullmann reaction, which struggles with steric bulk, the Buchwald-Hartwig reaction utilizes bulky phosphine ligands (e.g., BINAP, XPhos) to facilitate the reductive elimination of the crowded triphenylamine product.
Experimental Protocol (Modern Standard)
Reagents:
-
3-Bromophenol (1.0 eq)
-
Diphenylamine (1.1 eq) - Alternative Strategy: Coupling the amine to the phenol ring.
-
Catalyst:
(1-2 mol%) -
Ligand: BINAP or DPPF (2-4 mol%)
-
Base: Sodium tert-butoxide (
, 1.5 eq) -
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck flask and cool under Argon flow.
-
Solvation: Add 3-Bromophenol, Diphenylamine, and Toluene.
-
Catalyst Loading: Add
, Ligand, and . -
Reaction: Heat to 100°C for 12-16 hours. The solution typically turns from dark red to orange/brown.
-
Quench: Cool to room temperature and quench with water.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry organics over . -
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
Comparative Analysis: Ullmann vs. Buchwald
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Temperature | High ( | Moderate ( |
| Catalyst | Copper (Stoichiometric or catalytic) | Palladium (Trace catalytic) |
| Substrate Tolerance | Low (Sensitive to functional groups) | High (Tolerates esters, nitriles) |
| Yield | 40–60% | 85–95% |
| Primary Risk | Thermal decomposition, Cu waste | Cost of Pd catalyst, O2 sensitivity |
Industrial Applications & Logic Flow
The utility of 3-(Diphenylamino)phenol stems from its ability to act as a "coupler" in dye synthesis.
-
Leuco Dyes (Thermal Paper): The phenolic oxygen is alkylated or cyclized to form spiro-lactone structures. When exposed to acid (from the thermal print head), the lactone ring opens, restoring the conjugation and producing color.
-
OLED Materials: The triphenylamine core is a classic hole-transport moiety. The hydroxyl group allows this unit to be polymerized or attached to a larger supramolecular structure.
Synthesis Logic Diagram
Caption: Logical workflow comparing the two primary synthetic routes and their downstream applications.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Protocols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling.[1][2][3][4][5] Retrieved from [Link][1][3]
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
Technical Deep Dive: Reactivity Landscape of 3-(Diphenylamino)phenol
This guide provides an in-depth technical analysis of the reactivity of 3-(Diphenylamino)phenol (CAS: 107396-23-6), also known as
Executive Summary
3-(Diphenylamino)phenol represents a hybrid electronic scaffold merging the redox stability of triphenylamine (TPA) with the versatile functionalization potential of a phenol . Unlike simple phenols, the meta-positioning of the diphenylamino group creates a unique "cooperative activation" landscape. This molecule serves as a critical junction point: the hydroxyl group allows for anchoring or etherification, while the electron-rich core facilitates facile electrophilic substitution and stable radical-cation formation, making it a staple in hole-transport materials (HTMs) and ratiometric fluorescent sensors.
Electronic Structure & Regioselectivity
The reactivity of 3-(Diphenylamino)phenol is governed by the interplay between two powerful electron-donating groups (EDGs): the phenolic hydroxyl (-OH) and the diphenylamino (
The "Meta-Cooperative" Activation
Although the substituents are meta to each other, their resonance effects reinforce electron density at specific ring positions.
-
The -OH Group (Position 1): Activates positions 2, 4, and 6 via
(mesomeric) effect. -
The
Group (Position 3): Activates positions 2, 4, and 6 (relative to itself) via strong effect.
Regioselectivity Mapping
When mapping these effects onto the specific carbon skeleton of 3-(Diphenylamino)phenol:
-
Position 2 (Ortho to both): Electronically most enriched but sterically occluded . Reaction here is rare unless the electrophile is extremely small or intramolecular.
-
Position 4 (Para to OH, Ortho to N): Activated by the OH group (strong) and the N group (ortho). However, the bulky diphenylamino group exerts significant steric hindrance, suppressing attack at this site.
-
Position 6 (Para to N, Ortho to OH): This is the kinetic and thermodynamic sweet spot . It is strongly activated by the para-nitrogen lone pair and the ortho-hydroxyl group. Crucially, it is sterically accessible (only flanked by the small OH group).
Visualization: Resonance & Steric Map
Figure 1: Regioselectivity map indicating Position 6 as the primary site for electrophilic attack due to the balance of electronic activation and steric clearance.
The Phenolic Hydroxyl: O-Functionalization
The phenolic proton (pKa
O-Alkylation vs. C-Alkylation
While phenols generally favor O-alkylation, the electron-rich nature of the ring can promote C-alkylation with soft electrophiles (e.g., allylic halides). To ensure exclusive O-alkylation , use "hard" electrophiles and polar aprotic solvents to solvate the cation, leaving the phenoxide "naked" and reactive.
Protocol: High-Yield O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize an O-alkylated derivative (e.g., for linker attachment) without touching the aromatic ring.
Reagents:
-
Substrate: 3-(Diphenylamino)phenol (1.0 eq)
-
Electrophile: Alkyl bromide/iodide (1.2 eq)
-
Base:
(anhydrous, 2.0 eq) or (for faster rates) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-(Diphenylamino)phenol in DMF (0.2 M concentration) under
atmosphere. -
Deprotonation: Add
.[1] Stir at room temperature for 30 minutes. The solution may darken slightly due to phenoxide formation. -
Addition: Add the alkyl halide dropwise.
-
Heating: Heat to 60°C–80°C. Monitor via TLC (typically 2-4 hours).
-
Note: If C-alkylation byproducts appear (observed as slower-moving spots), lower the temperature and switch to a harder leaving group (tosylate/mesylate).
-
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[1]
-
Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc).
Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the scaffold makes it susceptible to oxidation if reaction conditions are too harsh. Mild electrophiles are required.[1]
Formylation (Vilsmeier-Haack Reaction)
Introducing an aldehyde group is a critical step for converting this scaffold into coumarin or hemicyanine dyes.
Regioselectivity: As established, formylation occurs almost exclusively at Position 6 (para to the nitrogen), yielding 4-(diphenylamino)-2-hydroxybenzaldehyde.
Protocol:
-
Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add
(1.2 eq) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min. -
Addition: Dissolve 3-(Diphenylamino)phenol in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature, then heat to 60°C for 3 hours.
-
Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: A yellow/orange solid precipitates.
Azo Coupling
Reaction with diazonium salts yields azo dyes. Due to the high reactivity, coupling can be performed at
Redox & Photophysical Properties
This molecule is a "pro-fluorophore." The phenol form is often quenched via Photoinduced Electron Transfer (PET) or non-radiative decay. However, rigidity (via cyclization) or environmental changes can trigger strong fluorescence.
Oxidation Potentials
The diphenylamino core is a classic hole-transport moiety.
-
Oxidation: The molecule undergoes reversible one-electron oxidation to form a stable radical cation (
). -
Potential:
vs. SCE. -
Stability: The radical cation is stabilized by resonance delocalization over the three phenyl rings. However, the presence of the -OH group can lead to proton-coupled electron transfer (PCET), forming a phenoxyl radical which may dimerize. Protection of the OH group (alkylation) significantly enhances the reversibility of the redox cycle.
Experimental Workflow: Synthesis of a Coumarin Dye
One of the most common applications is cyclizing the phenol with a keto-ester to form a coumarin derivative (used in laser dyes and biological imaging).
Figure 2: Synthetic pathway converting the scaffold into a functional coumarin dye.
References
-
Electronic Effects in Triphenylamines: Chemical Reviews, "Triarylamine: A Versatile Scaffold for Organic Electronics." Link
-
Vilsmeier-Haack Regioselectivity: Journal of Organic Chemistry, "Regioselectivity in the Vilsmeier Formylation of m-Substituted Anilines." Link
-
Phenol Alkylation Protocols: Organic Syntheses, Coll. Vol. 1, p. 58 (Williamson Ether Synthesis General Procedures). Link
-
Coumarin Synthesis from Aminophenols: Dyes and Pigments, "Synthesis and properties of 7-diethylaminocoumarin derivatives." Link
Sources
Technical Whitepaper: Modular Synthesis of 3-(Diphenylamino)phenol Scaffolds
Executive Summary & Strategic Rationale
The 3-(diphenylamino)phenol (3-DPAP) scaffold represents a critical intersection between hole-transporting materials and reactive organic intermediates. While the triphenylamine (TPA) core is ubiquitous in organic light-emitting diodes (OLEDs) and mechanochromic materials due to its propeller-shaped geometry and high hole mobility, the meta-hydroxyl group provides a unique orthogonal handle for functionalization.
Unlike para-substituted analogues, the meta-substitution disrupts conjugation slightly, allowing for the tuning of triplet energy levels in optoelectronic applications. Furthermore, the phenolic hydroxyl group enables the synthesis of "turn-on" fluorescent probes (via esterification/etherification) and prodrug delivery systems.
This guide outlines a high-fidelity synthetic route prioritizing Buchwald-Hartwig amination over traditional Ullmann condensation to ensure maximum purity and yield, followed by divergent derivatization strategies.
Retrosynthetic Analysis and Core Synthesis
To synthesize novel derivatives, we must first secure the 3-DPAP core. Two primary routes exist:
-
Ullmann Condensation (Traditional): Copper-mediated coupling of 3-iodophenol and diphenylamine.
-
Pros: Low cost.[1]
-
Cons: Harsh conditions (>180°C), variable yields, copper waste disposal.
-
-
Buchwald-Hartwig Amination (Recommended): Palladium-catalyzed coupling.[2][3]
-
Pros: Mild conditions (<110°C), high tolerance for functional groups, superior yields (>85%).
-
Cons: Ligand cost.
-
Mechanistic Pathway (Buchwald-Hartwig)
The recommended route utilizes a Pd(0) catalytic cycle.[3] The bulky phosphine ligand (e.g., BINAP or DPPF) is crucial for facilitating both the oxidative addition of the aryl halide and the reductive elimination of the bulky triarylamine product.
Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of the TPA core. The cycle emphasizes the critical role of the base in the deprotonation step prior to reductive elimination.
Technical Workflow: Step-by-Step Protocols
Phase 1: Core Synthesis of 3-(Diphenylamino)phenol
Target: High-purity scaffold for further derivatization.
Reagents:
-
3-Bromophenol (1.0 eq)
-
Diphenylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Anhydrous Toluene
Protocol:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.
-
Solvation: Add 3-bromophenol (10 mmol) and diphenylamine (11 mmol) to the flask. Dissolve in anhydrous toluene (50 mL) under Argon flow.
-
Catalyst Loading: Add NaOtBu (15 mmol), followed rapidly by Pd2(dba)3 (0.2 mmol) and DPPF (0.4 mmol). The solution will turn dark red/brown.
-
Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot should disappear.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: Hexane
5% EtOAc/Hexane). -
Yield Expectation: 85–92% as an off-white solid.
Phase 2: Divergent Functionalization
Once the core is synthesized, two pathways are primary for "novel" derivatives: O-Alkylation (for solubility/stability) and Formylation (for sensing/dyes).
Pathway A: Vilsmeier-Haack Formylation
This reaction introduces an aldehyde group (-CHO), typically para to the nitrogen on one of the phenyl rings, creating a "push-pull" system ideal for fluorescence.
Protocol:
-
Reagent Prep: In a dry flask at 0°C, add anhydrous DMF (5 eq). Dropwise add POCl3 (1.2 eq) to generate the Vilsmeier reagent (white precipitate/slurry).
-
Addition: Dissolve 3-(diphenylamino)phenol (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to 80°C for 4 hours.
-
Hydrolysis: Pour the reaction mixture into ice water and neutralize with saturated sodium acetate solution. The aldehyde product will precipitate.
-
Result: 4-(diphenylamino)-2-hydroxybenzaldehyde (isomer distribution may vary; purification required).
Data Presentation & Quality Control
To ensure the integrity of the synthesized materials, the following characterization benchmarks must be met.
Comparative Catalyst Efficiency (Literature Aggregation)
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd2(dba)3 / DPPF | NaOtBu | Toluene | 100 | 92% | Recommended. High turnover, stable. |
| Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 110 | 84% | Good alternative, slower kinetics. |
| CuI / L-Proline | K2CO3 | DMSO | 130 | 65% | Traditional Ullmann. Harder purification. |
QC Checkpoints
-
1H NMR (CDCl3):
-
Core: Look for the disappearance of the N-H peak of diphenylamine (~5.7 ppm). The -OH singlet typically appears broad around 4.8–5.2 ppm.
-
Aldehyde Derivative: A distinct singlet at ~9.8 ppm (-CHO) confirms formylation.
-
-
Mass Spectrometry: High-Resolution Mass Spec (HRMS) is mandatory to confirm the absence of debrominated byproducts (a common side reaction in Pd-coupling).
Workflow Visualization
The following diagram illustrates the divergent synthesis strategy from the core scaffold.
Figure 2: Divergent synthetic workflow. Path A targets bio-imaging applications; Path B targets materials science applications.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[4][5] (Provides mechanistic grounding and ligand selection strategies). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. (Comprehensive review of N-arylation scope). [Link]
-
Vilsmeier-Haack Reaction. Wikipedia / Organic Chemistry Portal.[6] (Standard protocol for formylation of electron-rich aromatics). [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction. MDPI Molecules. (Comparison of Copper vs. Palladium routes). [Link]
-
Synthesis of poly[bis(triphenylamine) ether]s by Ullmann reaction. ResearchGate. (Example of TPA-ether synthesis for materials). [Link]
Sources
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
3-(Diphenylamino)phenol role as a precursor in fine chemical synthesis
An In-depth Technical Guide to 3-(Diphenylamino)phenol as a Precursor in Fine Chemical Synthesis
Abstract
3-(Diphenylamino)phenol, a multifunctional aromatic compound, has emerged as a cornerstone precursor in the synthesis of high-value fine chemicals. Its unique molecular architecture, featuring a reactive phenol group and a bulky, electron-rich diphenylamine moiety, offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth technical exploration of 3-(Diphenylamino)phenol, focusing on its strategic application in synthesizing sophisticated molecular frameworks such as phenoxazines and carbazoles. We will dissect the causality behind synthetic strategies, present validated experimental protocols, and illustrate key transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this pivotal building block.
Introduction: The Strategic Value of 3-(Diphenylamino)phenol
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 3-(Diphenylamino)phenol (CAS 107396-23-6) is a compound of significant interest due to the convergence of three key reactive centers within one molecule: a nucleophilic hydroxyl group, a tertiary amine nitrogen, and multiple sites for electrophilic substitution on its three aromatic rings.[1][2] This trifecta of functionality makes it an exceptionally potent precursor for building polycyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals, organic electronics, and advanced materials.[3] This guide moves beyond a simple recitation of reactions to provide a causal understanding of how the inherent electronic and steric properties of 3-(Diphenylamino)phenol are exploited to achieve specific, high-value molecular targets.
Physicochemical Profile and Reactivity Analysis
A thorough understanding of a precursor's properties is fundamental to its effective use. The physical and chemical characteristics of 3-(Diphenylamino)phenol are summarized below.
| Property | Value | Source |
| CAS Number | 107396-23-6 | [1][4] |
| Molecular Formula | C₁₈H₁₅NO | [1][2] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [5] |
| Boiling Point | 431.6±28.0 °C (Predicted) | [4] |
| Density | 1.193±0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.85±0.10 (Predicted) | [4] |
The molecule's reactivity is governed by the interplay between the electron-donating hydroxyl (-OH) and diphenylamino (-NPh₂) groups. The hydroxyl group is a prime site for O-alkylation and O-arylation reactions, such as the Ullmann condensation, to form ether linkages.[6][7] The diphenylamine moiety, being electron-rich, directs electrophilic aromatic substitution primarily to the ortho and para positions of the phenyl rings. However, the most powerful application of this precursor lies in intramolecular cyclization reactions, where the proximity of these functional groups is leveraged to forge new heterocyclic rings.
Synthesis of the Precursor: Establishing the Foundation
While commercially available, understanding the synthesis of 3-(Diphenylamino)phenol provides context for its purity and potential side products. The most common approaches involve C-N cross-coupling reactions.
-
Ullmann Condensation: A traditional and robust method involves the copper-catalyzed reaction between 3-aminophenol and an aryl halide (e.g., iodobenzene) or, alternatively, diphenylamine and a 3-halophenol.[6] Though effective, this reaction often requires high temperatures and stoichiometric copper.[6]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach offers milder reaction conditions and broader substrate scope. This reaction can efficiently couple 3-bromophenol with diphenylamine, or 3-aminophenol with bromobenzene, using a palladium catalyst and a suitable phosphine ligand.
The choice between these methods often depends on the desired scale, cost considerations, and available equipment. The Buchwald-Hartwig amination is generally preferred in laboratory and pharmaceutical settings for its higher efficiency and milder conditions.
Caption: Common synthetic routes to 3-(Diphenylamino)phenol.
Core Application: A Gateway to Fused Heterocyclic Systems
The true synthetic prowess of 3-(Diphenylamino)phenol is realized in its conversion to valuable fused heterocyclic scaffolds.
Synthesis of Phenoxazine Derivatives
The phenoxazine core is a privileged structure found in dyes, fluorescent probes, and pharmacologically active molecules, including anticancer and antibiotic agents.[3][8][9] 3-(Diphenylamino)phenol is an ideal precursor for phenoxazines via intramolecular oxidative C-O/C-N bond formation.
Mechanistic Rationale: The synthesis proceeds via an oxidative cyclization. Under oxidizing conditions (e.g., using reagents like DDQ or hypervalent iodine), the phenol and one of the ortho positions of an adjacent phenyl ring in the diphenylamine moiety are coupled. The reaction is driven by the formation of a stable, conjugated aromatic system. The hydroxyl group acts as the initial point of attack or activation, facilitating the intramolecular cyclization.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-(Diphenylamino)phenol | C18H15NO | CID 14534356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Diphenylamino)phenol | 107396-23-6 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Diphenylamino)phenol as a Starting Material for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Diphenylamino)phenol is a versatile trifunctional chemical scaffold that holds immense potential as a starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a nucleophilic secondary amine, a reactive phenolic hydroxyl group, and three aryl rings, allows for a range of strategic cyclization reactions. This guide provides a comprehensive overview of the synthesis of 3-(diphenylamino)phenol and its subsequent transformation into two key classes of heterocyclic compounds: phenoxazines and carbazoles. Detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the potential applications of the resulting heterocycles are presented to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction to 3-(Diphenylamino)phenol: A Versatile Building Block
3-(Diphenylamino)phenol, also known as 3-hydroxytriphenylamine, is an aromatic compound of significant interest in synthetic chemistry. The strategic placement of the hydroxyl and diphenylamino groups on the central phenyl ring provides multiple reaction sites for the construction of complex molecular architectures.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molar Mass | 261.32 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 115-118 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
The diphenylamino group acts as a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. The phenolic hydroxyl group can be readily deprotonated to form a highly nucleophilic phenoxide, or it can participate in condensation and etherification reactions. This confluence of functionalities makes 3-(diphenylamino)phenol an ideal precursor for the synthesis of various heterocyclic systems.
Synthesis of 3-(Diphenylamino)phenol
The synthesis of 3-(diphenylamino)phenol can be efficiently achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods provide a reliable means of forming the crucial C-N bond between 3-aminophenol and an aryl halide.
Workflow for the Synthesis of 3-(Diphenylamino)phenol:
Caption: Synthetic routes to 3-(diphenylamino)phenol.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is based on established methods for the N-arylation of aminophenols.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-aminophenol (1.0 equiv.), iodobenzene (2.2 equiv.), cesium carbonate (2.5 equiv.), and a magnetic stir bar.
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and Xantphos (4 mol%).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(diphenylamino)phenol.
Synthesis of Phenoxazine Derivatives
Phenoxazines are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[2] The synthesis of phenoxazines from 3-(diphenylamino)phenol can be achieved through an intramolecular oxidative cyclization.
Mechanism of Oxidative Cyclization
The oxidative cyclization of 3-(diphenylamino)phenol proceeds via the formation of a phenoxyl radical, followed by intramolecular cyclization onto one of the phenyl rings of the diphenylamino group, and subsequent oxidation to the aromatic phenoxazine core.
Caption: Mechanism of phenoxazine formation.
Experimental Protocol: Oxidative Cyclization to N-Phenylphenoxazin-3-ol
This protocol is adapted from general methods for the synthesis of phenoxazines from aminophenols.[3][4]
-
Dissolution: Dissolve 3-(diphenylamino)phenol (1.0 equiv.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Oxidant Addition: Add a solution of an oxidizing agent, such as iron(III) chloride (2.2 equiv.), dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the formation of a colored product.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-phenylphenoxazin-3-ol.
Table 1: Representative Oxidizing Agents for Phenoxazine Synthesis
| Oxidizing Agent | Typical Conditions | Reference |
| Iron(III) chloride (FeCl₃) | Acetonitrile, room temp. | [3] |
| Potassium permanganate (KMnO₄) | Acetone/water, acidic pH | [3] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, room temp. | General knowledge |
Synthesis of Carbazole Derivatives
Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in organic electronics and medicinal chemistry.[5] The synthesis of carbazoles from 3-(diphenylamino)phenol can be accomplished via a palladium-catalyzed intramolecular C-H arylation.
Mechanism of Palladium-Catalyzed Intramolecular C-H Arylation
The reaction proceeds through a catalytic cycle involving C-H activation of one of the phenyl rings of the diphenylamino group by a palladium catalyst, followed by reductive elimination to form the carbazole ring system.
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- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Antioxidant Potential of 3-(Diphenylamino)phenol
Preamble: The Scientific Mandate
In the landscape of drug development and materials science, the pursuit of novel antioxidant compounds is relentless. Oxidative stress is a well-documented pathogenic factor in a spectrum of human diseases, from neurodegeneration to cardiovascular disorders and cancer. Our focus herein is on a molecule of significant structural promise: 3-(Diphenylamino)phenol . This guide is not a mere recitation of findings but a comprehensive investigational framework. It is designed for researchers and drug development professionals, detailing the scientific rationale and rigorous methodologies required to fully characterize the antioxidant potential of this hybrid molecule. We will proceed from foundational chemical theory to a multi-tiered experimental approach, ensuring that each protocol is a self-validating system designed for reproducibility and mechanistic clarity.
Section 1: The Structural Rationale and Central Hypothesis
The chemical architecture of 3-(Diphenylamino)phenol is unique, presenting two distinct, well-characterized antioxidant moieties within a single scaffold: a phenolic hydroxyl group and a diphenylamine secondary amine.
-
The Phenolic Moiety: Phenols are archetypal antioxidants. Their primary mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, a process known as Hydrogen Atom Transfer (HAT).[1] This reaction neutralizes the damaging radical while generating a phenoxyl radical, which is significantly stabilized by resonance delocalization across the aromatic ring, rendering it less reactive and unlikely to propagate the oxidative chain reaction.[1]
-
The Diphenylamine Moiety: Diphenylamine (DPA) and its derivatives are renowned radical-trapping antioxidants, widely employed in industrial applications to inhibit autoxidation.[2] The secondary amine (-NH-) group can donate its hydrogen atom to terminate radical chains, forming a stable nitrogen-centered radical. The two phenyl rings provide extensive resonance stabilization for this resulting radical, enhancing its efficacy.
Central Hypothesis:
The antioxidant potential of 3-(Diphenylamino)phenol is hypothesized to be greater than the sum of its parts. We postulate a synergistic intramolecular mechanism where the two functional groups cooperate to enhance radical scavenging and stability. This could involve one moiety regenerating the other after radical quenching, a phenomenon observed in blends of different antioxidant classes.[3][4] This guide outlines the comprehensive strategy required to test this hypothesis, moving from fundamental chemical reactivity to biologically relevant cellular activity.
Proposed Synergistic Antioxidant Mechanism
The diagram below illustrates the hypothesized dual-action mechanism. The phenol group can rapidly quench a radical (R•) via Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is resonance-stabilized. Concurrently, the diphenylamine moiety can also scavenge radicals. A potential synergistic pathway involves the diphenylamine moiety regenerating the more reactive phenolic antioxidant.
Caption: Hypothesized dual antioxidant pathways of 3-(Diphenylamino)phenol.
Section 2: A Multi-Faceted Approach to In Vitro Characterization
No single in vitro assay can fully capture the antioxidant profile of a compound. Different assays operate via different chemical mechanisms and have varying sensitivities. Therefore, a validated, multi-assay approach is not just recommended; it is scientifically imperative. We will employ a panel of three robust spectrophotometric assays: DPPH, ABTS, and FRAP.
Causality Behind a Multi-Assay System:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method primarily measures the capacity for hydrogen atom donation.[5] The stable DPPH radical has a deep violet color, which fades upon reduction by an antioxidant. It is particularly useful for initial screening but can be sensitive to steric hindrance.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated prior to reaction. It is quenched by antioxidants via a combination of hydrogen atom and electron transfer mechanisms.[5] A key advantage is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay operates exclusively via a Single Electron Transfer (SET) mechanism. It measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺), which forms a deep blue complex. This assay provides a direct measure of the reducing power of a compound.
By cross-validating results from these three assays, we can build a comprehensive picture of the compound's chemical antioxidant capabilities.[6]
Workflow for In Vitro Antioxidant Profiling
Caption: Comprehensive workflow for in vitro antioxidant capacity assessment.
Protocol: DPPH Radical Scavenging Assay
Principle: Measures the bleaching of the purple DPPH radical solution in the presence of an antioxidant. The degree of discoloration is proportional to the scavenging activity.[6]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. The solution should be freshly made and stored in an amber bottle to protect it from light.
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of 3-(Diphenylamino)phenol in methanol or DMSO.
-
Standard: Prepare a 1 mg/mL stock solution of Trolox or Ascorbic Acid in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound or standard (e.g., 1 to 200 µg/mL) to the wells of a 96-well microplate.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Controls: Prepare a blank (20 µL methanol + 180 µL methanol) and a negative control (20 µL methanol + 180 µL DPPH solution).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: ABTS Radical Cation Decolorization Assay
Principle: Measures the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•⁺).[5]
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard (at various concentrations) to a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity to a Trolox standard curve.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: Measures the reduction of the colorless ferric complex (Fe³⁺-TPTZ) to the intensely blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[7]
Methodology:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C. Readings can be taken kinetically or at a fixed endpoint (e.g., 4-6 minutes).[8]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄.
-
Express the FRAP value of the sample as Fe²⁺ equivalents (e.g., in µM Fe²⁺/µM of compound) or as Trolox equivalents.
-
Section 3: Cellular Antioxidant Activity (CAA) Assay
Scientific Rationale: While in vitro assays are essential for chemical characterization, they do not account for biological complexity such as cell uptake, distribution, and metabolism.[9] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a living cell model, providing more biologically relevant data.[10]
Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, resulting in a lower fluorescent signal.[11][12]
Principle of the Cellular Antioxidant Activity (CAA) Assay
Caption: Mechanism of the CAA assay within a live cell.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density that achieves ~90-100% confluency after 24 hours (e.g., 60,000 cells/well).[11]
-
-
Treatment:
-
Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of treatment medium (e.g., Williams E) containing the test compound at various concentrations, alongside a 25 µM DCFH-DA solution. Include a quercetin positive control and a no-antioxidant control.
-
Incubate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[13]
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with 100 µL of warm PBS to remove extracellular compounds and probe.
-
Add 100 µL of a 600 µM solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to all wells.[12]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[13]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.
-
Calculate the CAA unit for each sample concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as IC₅₀ values (concentration to achieve 50 CAA units) or in Quercetin Equivalents (QE).
-
Section 4: Data Presentation and Interpretation
To ensure clarity and facilitate cross-assay comparison, all quantitative data should be summarized in a structured table. This allows for a holistic evaluation of the compound's antioxidant profile.
| Assay | Key Parameter | Expected Outcome for 3-(Diphenylamino)phenol | Rationale / Interpretation |
| DPPH Assay | IC₅₀ (µM) | Low to Moderate | The meta-position of the hydroxyl group may result in lower reactivity compared to ortho or para isomers, as seen in simple aminophenols.[14] However, the diphenylamine moiety will contribute significantly. |
| ABTS Assay | IC₅₀ (µM) & TEAC | Low IC₅₀, High TEAC | This assay is sensitive to both HAT and SET mechanisms, likely capturing the full potential of the hybrid structure. A lower IC₅₀ than in the DPPH assay is plausible. |
| FRAP Assay | FRAP Value (µM Fe²⁺/µM) | High | Both phenolic and secondary amine groups are excellent electron donors, predicting strong performance in this purely electron-transfer-based assay. |
| CAA Assay | IC₅₀ (µM) & QE | Moderate to High Efficacy | This is the ultimate test. Efficacy will depend on the compound's ability to cross the cell membrane and its stability against cellular metabolism. A positive result would be highly significant. |
Section 5: Conclusion and Future Directions
This technical guide provides a rigorous, scientifically-grounded framework for the comprehensive investigation of 3-(Diphenylamino)phenol's antioxidant potential. The proposed workflow, progressing from in vitro chemical assays to a biologically relevant cellular model, is designed to yield a deep mechanistic understanding of the compound's activity. The central hypothesis of intramolecular synergy between the phenol and diphenylamine moieties provides a strong rationale for this investigation.
Successful validation of antioxidant activity through these methods would position 3-(Diphenylamino)phenol as a compelling candidate for further development in therapeutic or material science applications. Subsequent research should focus on structure-activity relationships with related isomers, investigation of its effects on specific intracellular ROS-generating pathways, and ultimately, evaluation in in vivo models of oxidative stress.
References
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Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. (n.d.). PubMed. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Center for Biotechnology Information. [Link]
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Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). PubMed. [Link]
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CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
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Antioxidant Activity of Diatomic Phenols. (2022). National Center for Biotechnology Information. [Link]
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FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
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Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). National Center for Biotechnology Information. [Link]
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Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. (2023). MDPI. [Link]
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ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). (2018). Journal of Drug Delivery and Therapeutics. [Link]
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Aminophenols. (n.d.). ResearchGate. [Link]
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Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. (n.d.). Cranfield University. [Link]
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STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]
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Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. (n.d.). ResearchGate. [Link]
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Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). ScienceDirect. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications. [Link]
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Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange. [Link]
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Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. (n.d.). Hindawi. [Link]
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Can someone please advise on how to validate ABTS, DPPH and FRAP assays for evaluating antioxidant capacity?. (2017). ResearchGate. [Link]
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Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (n.d.). Frontiers. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ResearchGate. [Link]
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Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). (2024). National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020). National Center for Biotechnology Information. [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Royal Society of Chemistry. [Link]
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OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
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Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (n.d.). MDPI. [Link]
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Hydroxycinnamic acid antioxidants: an electrochemical overview. (n.d.). PubMed. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Near-Infrared Absorbing Dyes from 3-(Diphenylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-(Diphenylamino)phenol in Near-Infrared Dye Synthesis
The burgeoning fields of in-vivo imaging, photodynamic therapy, and advanced diagnostics have created an insatiable demand for robust, high-performance near-infrared (NIR) absorbing dyes. The "NIR window" (typically 700-1700 nm) offers a unique advantage for biological applications due to the reduced scattering and absorption of light by endogenous chromophores such as hemoglobin and water, allowing for deeper tissue penetration and improved signal-to-noise ratios. A key molecular scaffold for achieving these desirable long-wavelength absorbing properties is the incorporation of potent electron-donating moieties. Among these, the 3-(diphenylamino)phenol structural unit has emerged as a particularly valuable building block.
The diphenylamino group provides a high degree of electron-donating character and steric bulk, which can both enhance the molar absorptivity and reduce the propensity for aggregation-caused quenching—a common pitfall in dye design. The phenolic hydroxyl group offers a versatile handle for synthetic manipulation, either by acting as a nucleophile itself or by directing electrophilic substitution to the ortho position. This unique combination of features makes 3-(diphenylamino)phenol a strategic starting material for the synthesis of a diverse range of NIR dye scaffolds, including heptamethine cyanines, squaraines, and donor-acceptor naphthalimide-based systems.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three distinct classes of NIR dyes derived from 3-(diphenylamino)phenol. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the creation of novel functional dyes tailored to their specific research needs.
Part 1: Synthesis of a Heptamethine Cyanine Dye via a Formylated Intermediate
Heptamethine cyanine dyes are a cornerstone of NIR fluorescence technology, renowned for their high extinction coefficients and tunable photophysical properties. The synthesis of a cyanine dye from 3-(diphenylamino)phenol is most effectively achieved through a two-step process: initial formylation via the Vilsmeier-Haack reaction to introduce an aldehyde group, followed by condensation with indoleninium salts.
Causality of the Synthetic Strategy
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. The electron-donating diphenylamino group and the activating hydroxyl group of 3-(diphenylamino)phenol strongly direct the electrophilic substitution to the position ortho to the hydroxyl group and para to the amino group. The resulting aldehyde, 4-(diphenylamino)salicylaldehyde, is a critical intermediate. This aldehyde can then undergo a condensation reaction with two equivalents of a quaternized indolenine base. The acidic conditions of the reaction facilitate the formation of a conjugated polymethine bridge between the two indolenine heterocycles, with the aldehyde carbon becoming the central carbon of the heptamethine chain. The overall reaction creates a large, delocalized π-system that is characteristic of NIR-absorbing cyanine dyes.
Experimental Workflow Diagram
Caption: Synthetic workflow for the heptamethine cyanine dye.
Detailed Protocol 1A: Vilsmeier-Haack Formylation of 3-(Diphenylamino)phenol
Materials:
-
3-(Diphenylamino)phenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve 3-(diphenylamino)phenol (1 equivalent) in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(diphenylamino)salicylaldehyde.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Detailed Protocol 1B: Condensation to Form the Heptamethine Cyanine Dye
Materials:
-
4-(Diphenylamino)salicylaldehyde (from Protocol 1A)
-
1,2,3,3-Tetramethyl-3H-indol-1-ium iodide
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-(diphenylamino)salicylaldehyde (1 equivalent) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (2.2 equivalents) in a mixture of acetic anhydride and pyridine (1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 2-3 hours. The solution should develop a deep blue or green color.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold diethyl ether to precipitate the crude dye.
-
Collect the solid by vacuum filtration and wash thoroughly with diethyl ether to remove residual solvents and byproducts.
-
Recrystallize the crude dye from ethanol to obtain the purified heptamethine cyanine dye as a crystalline solid.
Part 2: Synthesis of a Symmetrical Squaraine Dye
Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid core flanked by two electron-rich donor moieties. This donor-acceptor-donor architecture gives rise to intense and sharp absorption bands in the NIR region. The synthesis is a direct condensation of the electron-rich phenol with squaric acid.
Causality of the Synthetic Strategy
The condensation reaction between squaric acid and 3-(diphenylamino)phenol proceeds via a nucleophilic addition-elimination mechanism. The electron-rich aromatic ring of the phenol attacks the electrophilic carbonyl carbon of squaric acid. Subsequent dehydration, driven by azeotropic removal of water, leads to the formation of the stable, highly conjugated squaraine dye. The diphenylamino groups act as powerful electron donors, pushing electron density into the squaraine core and significantly lowering the HOMO-LUMO gap, which results in a bathochromic shift of the absorption maximum into the NIR region.
Reaction Mechanism Diagram
Caption: Synthetic pathway for the naphthalimide-based NIR dye.
Detailed Protocol 3: Synthesis of a Naphthalimide-based NIR Dye
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Octylamine
-
Acetic acid
-
3-(Diphenylamino)phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
Procedure - Step 1: Synthesis of N-octyl-4-bromo-1,8-naphthalimide
-
In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) and octylamine (1.2 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water and collect the solid by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the solid under vacuum to yield N-octyl-4-bromo-1,8-naphthalimide.
Procedure - Step 2: Condensation with 3-(Diphenylamino)phenol
-
In a flame-dried flask under a nitrogen atmosphere, dissolve N-octyl-4-bromo-1,8-naphthalimide (1 equivalent), 3-(diphenylamino)phenol (1.5 equivalents), and potassium carbonate (3 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 120-130 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by column chromatography on silica gel using a DCM/hexane solvent system.
Data Presentation: Photophysical Properties of Synthesized Dyes
The following table summarizes the expected photophysical properties of the NIR dyes synthesized from 3-(diphenylamino)phenol. These values are representative and may vary depending on the specific solvent and measurement conditions.
| Dye Class | Proposed Structure | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Heptamethine Cyanine | Symmetrical, derived from 4-(diphenylamino)salicylaldehyde | ~780-820 | ~800-850 | >150,000 |
| Squaraine | Symmetrical, derived from 3-(diphenylamino)phenol | ~650-700 | ~670-720 | >200,000 |
| Naphthalimide-based | Donor-acceptor structure | ~680-720 | ~710-750 | ~50,000-80,000 |
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of each target dye can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and final products.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties (absorption and emission maxima, molar extinction coefficient) of the final NIR dyes.
References
-
Redamala, R., Merugu, R., & Rajanna, K.C. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 5(6), 754-758. [Link]
-
Li, Q., Tan, J., & Peng, B.X. (1997). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 2(3), 91-98. [Link]
-
Zhu, B. (2012). The Photophysical Properties of Squaraine Derivatives and Their Impact. University of Rochester. [Link]
- Grabtchev, I., & Philipova, Tz. (1995). Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. Dyes and Pigments, 27(4), 321-325.
-
Ni, Y., & Wu, J. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry, 12(23), 3774-3791. [Link]
-
Escobedo, J. O., Rusin, O., Lim, S., & Strongin, R. M. (2010). NIR dyes for bioimaging applications. Current opinion in chemical biology, 14(1), 64–70. [Link]
- Patil, V., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1159.
-
Winstead, A., et al. (2010). Microwave synthesis of cyanine dyes. Journal of Microwave Power and Electromagnetic Energy, 44(4), 230-238. [Link]
-
Sarasiya, S., Sarasiya, S., & Henary, M. (2023). Synthesis of Squaraine Dyes. Encyclopedia, 3(3), 1109-1121. [Link]
-
Georgiev, A., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 2455-2464. [Link]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(Diphenylamino)phenol
Technical Support Center: Synthesis of 3-(Diphenylamino)phenol
Welcome to the technical support center for the synthesis of 3-(Diphenylamino)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during synthesis. Our focus is on providing scientifically sound explanations and practical solutions to ensure the successful and efficient production of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 3-(Diphenylamino)phenol?
The synthesis of 3-(Diphenylamino)phenol typically involves the formation of a carbon-nitrogen (C-N) bond between a phenol ring and a diphenylamine moiety. The most prevalent and effective methods are modern cross-coupling reactions, which offer significant advantages over older, harsher techniques.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[1][2][3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.[2][3] For this synthesis, one could react 3-aminophenol with an aryl halide or diphenylamine with a 3-halo-phenol derivative.
-
Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation, can also be used to form the C-N bond.[4][5] Modern protocols often use soluble copper catalysts with specific ligands to improve yields and reaction conditions, though they may still require higher temperatures than the Buchwald-Hartwig amination.[4][6]
Q2: Why is the Buchwald-Hartwig amination often preferred for this synthesis?
The Buchwald-Hartwig amination is frequently the method of choice due to its high efficiency, broad substrate scope, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][7] The use of specialized phosphine ligands allows for precise control over the catalytic cycle, leading to higher yields and fewer side products.[2]
Q3: What are the critical safety considerations for this synthesis?
-
Reagents : Diphenylamine and its derivatives can be toxic and may cause skin and eye irritation.[8][9] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents : Many organic solvents used in these reactions (e.g., toluene, DMF) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Catalysts : Palladium and copper catalysts, especially in powdered form, can be hazardous if inhaled. Handle with care.
-
Bases : Strong bases like sodium tert-butoxide (NaOt-Bu) are corrosive and react violently with water. Handle in an inert atmosphere.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(Diphenylamino)phenol, providing a systematic approach to identifying the cause and implementing a solution.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. The root cause often lies with the catalyst system, reagents, or reaction conditions.
The palladium catalyst's activity is paramount in the Buchwald-Hartwig amination.
-
Explanation: The Pd(0) active species is sensitive to oxygen, which can cause oxidation to Pd(II) and deactivate the catalyst. The phosphine ligands are also prone to oxidation.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for handling catalysts and ligands.
-
Reagent Quality: Use high-purity, fresh palladium precursors and ligands. Consider using pre-formed palladium catalysts which can be more stable and easier to handle.[10]
-
Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation by water or dissolved oxygen.
-
The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[1]
-
Explanation: An inappropriate or insufficient amount of base can stall the reaction. The choice of base can also influence the selectivity of the reaction, particularly in preventing side reactions.
-
Solution:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can be used, though this may require higher temperatures or longer reaction times.[11][12]
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the limiting reagent. An excess (e.g., 1.2-1.5 equivalents) is often beneficial.
-
-
Explanation: Cross-coupling reactions are highly sensitive to temperature. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition or promote side reactions.
-
Solution:
-
Optimization: The optimal temperature depends on the specific substrates, catalyst, and solvent. A typical range for Buchwald-Hartwig amination is 80-110 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Problem 2: Formation of O-Arylation Side Product
When using 3-aminophenol as a starting material, a common side reaction is the formation of the O-arylated product (a diaryl ether) instead of the desired N-arylated product.
-
Explanation: 3-Aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Under certain conditions, the hydroxyl group can compete with the amino group in the coupling reaction.
-
Solution:
-
Catalyst System Selection: The choice of catalyst and ligand is critical for directing the selectivity. Palladium-based systems with bulky biarylphosphine ligands (e.g., BrettPhos) have been shown to be highly selective for N-arylation.[10][11] In contrast, some copper-based systems are more prone to O-arylation.[13]
-
Reaction Conditions: Fine-tuning the base and solvent can also influence selectivity. For instance, using a strong base like NaOt-Bu in a non-polar solvent like toluene often favors N-arylation.
-
Problem 3: Difficult Product Purification
The final product may be challenging to isolate from the reaction mixture due to residual starting materials, catalyst, or byproducts.
-
Explanation: The polarity of 3-(Diphenylamino)phenol can be similar to that of the starting materials or certain byproducts, making chromatographic separation difficult.
-
Solution:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Quench the reaction mixture, dilute with an organic solvent, and wash with water and brine to remove inorganic salts and highly polar impurities.
-
Acid/Base Extraction: Utilize the phenolic -OH group. The product can be extracted into a basic aqueous solution (e.g., 1M NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the product, which is then extracted back into an organic solvent.
-
Chromatography: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization/Trituration: Consider recrystallization or trituration from a suitable solvent system to obtain a highly pure product.
-
Experimental Protocols and Data
Optimized Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of 3-(Diphenylamino)phenol from 3-aminophenol and iodobenzene.
Materials:
-
3-Aminophenol
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
BrettPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add 3-aminophenol (1.0 equiv.), Pd(OAc)2 (0.02 equiv.), and BrettPhos (0.04 equiv.) to an oven-dried Schlenk flask.
-
Add NaOt-Bu (1.4 equiv.) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Add iodobenzene (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Table 1: Comparison of Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)2) | Copper-based (e.g., CuI) |
| Ligand | Bulky phosphines (e.g., BrettPhos)[11] | Diamines, Picolinic Acid[10] |
| Base | Strong bases (NaOt-Bu) or Carbonates | Carbonates (K2CO3, Cs2CO3)[6] |
| Solvent | Toluene, Dioxane, t-BuOH[12] | DMF, NMP, DMSO[4] |
| Temperature | 80-110 °C | 110-210 °C[4] |
| Yields | Generally Good to Excellent | Moderate to Good |
Visualizations
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig synthesis.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Competing Reaction Pathways
Caption: N-Arylation vs. O-Arylation side reaction.
References
-
Preparation method of 3-(N,N-dimethylamino)phenol. Eureka | Patsnap.
-
CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol. Google Patents.
-
Buchwald-Hartwig amination. Name-Reaction.com.
-
CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.
-
Diphenylamine 122-39-4 wiki. Guidechem.
-
Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols | Request PDF. ResearchGate.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
-
3-Diethylaminophenol synthesis. ChemicalBook.
-
DIPHENYLAMINE PRODUCT IDENTIFICATION. chemicalland21.com.
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC - NIH.
-
Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate.
-
Ullmann condensation. Wikipedia.
-
Diphenylamine. Wikipedia.
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
-
An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Benchchem.
-
Selective N‐arylation of aminophenols and few important N‐arylated... ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH.
-
EP0287277A1 - Production and purification of an N,N-diethylaminophenol. Google Patents.
-
US4046810A - Process for the preparation of diphenylamine and derivatives thereof. Google Patents.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
-
3-(Dimethylamino)phenol | C8H11NO | CID 7421. PubChem.
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
-
ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate.
-
1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Borealis AG.
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Page loading... [wap.guidechem.com]
- 9. Diphenylamine - Wikipedia [en.wikipedia.org]
- 10. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 11. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
Managing regioselectivity in the substitution reactions of 3-(Diphenylamino)phenol
This guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting by organic chemists and process engineers. It prioritizes mechanistic insight and actionable protocols over generic advice.
Substrate ID: 3-(Diphenylamino)phenol (m-Hydroxytriphenylamine) CAS: 101-18-8 Core Challenge: Controlling Electrophilic Aromatic Substitution (EAS) amidst competing directing groups and massive steric hindrance.
Part 1: The Regioselectivity Landscape
Before troubleshooting, you must visualize the electronic and steric battlefield of your substrate. Unlike N,N-diethyl-m-aminophenol (standard Rhodamine precursor), the diphenyl group introduces significant steric bulk and reduces the nucleophilicity of the nitrogen via resonance delocalization into the three phenyl rings.
The Reactivity Map
-
Position 1 (-OH): Strong Activator, ortho/para director.
-
Position 3 (-NPh₂): Activator, ortho/para director (weaker than -NEt₂ due to resonance).
-
The Conflict: Both groups direct to positions 2, 4, and 6 .
Traffic Light Analysis:
-
🔴 C2 (Ortho to OH, Ortho to N): BLOCKED. Sandwiched between the hydroxyl and the massive diphenylamino group. Substitution here is virtually impossible under standard conditions.
-
🟡 C4 (Para to OH, Ortho to N): HINDERED. While electronically activated by the -OH group (para), it suffers severe steric clash with the diphenylamino group. Reaction here is slow and rare for large electrophiles.
-
🟢 C6 (Ortho to OH, Para to N): OPTIMAL. This is the "Goldilocks" zone. It is para to the amino group (directing influence) and ortho to the hydroxyl group (allowing for subsequent cyclization, e.g., in xanthene dye synthesis). It is the least sterically encumbered activated position.
Figure 1: Regioselectivity heatmap for electrophilic attack on 3-(diphenylamino)phenol. Green indicates the preferred site for functionalization.
Part 2: Troubleshooting Guides & FAQs
Category 1: Carbon-Functionalization (Formylation, Acylation, Nitration)
Q1: I am attempting a Vilsmeier-Haack formylation, but I am recovering starting material or getting low yields. Why isn't it reacting like 3-diethylaminophenol?
-
Diagnosis: The diphenylamino group is less electron-donating than a diethylamino group. The lone pair on the nitrogen is delocalized into three phenyl rings, reducing the electron density available to activate the central phenol ring. Additionally, the steric bulk of the -NPh₂ group hinders the approach of the Vilsmeier reagent (chloroiminium salt).
-
Corrective Protocol:
-
Temperature: Increase reaction temperature. While diethyl analogues react at 0–25°C, diphenyl analogues often require heating to 60–80°C to overcome the higher activation energy.
-
Reagent Stoichiometry: Use a larger excess of POCl₃/DMF (1.5 – 2.0 equivalents).
-
Target Position: The formyl group will enter at C6 (para to N). Confirm this by NMR (look for a singlet aromatic proton if C2 is unsubstituted, or coupling patterns consistent with 1,2,4-substitution).
-
Q2: In nitration reactions, I am seeing significant "tar" formation and oxidative degradation.
-
Diagnosis: Triphenylamine derivatives are easily oxidized to radical cations (often deep blue/green). Nitric acid is a strong oxidant. The "tar" is likely polymerized radical species.
-
Corrective Protocol:
-
Avoid HNO₃: Do not use direct nitric acid.
-
Use Mild Nitrating Agents: Switch to Sodium Nitrite (NaNO₂) in acetic acid or dilute H₂SO₄ (Nitrosation). The resulting nitroso compound (at C6) can be oxidized to the nitro group if needed, or used directly.
-
Inert Atmosphere: Perform the reaction under Nitrogen or Argon to minimize background oxidation.
-
Category 2: Dye Synthesis (Rhodamine/Xanthene Precursors)
Q3: When condensing with phthalic anhydride, I am not getting the expected cyclization. Is the regiochemistry wrong?
-
Mechanistic Reality: For xanthene dyes (like Rhodamines), the phthalic anhydride must attack C6 . This places the new C-C bond ortho to the hydroxyl group. This proximity is strictly required for the subsequent dehydration step that forms the central oxygen bridge (the xanthene core).
-
Troubleshooting:
-
If the reaction fails, it is likely due to steric shielding of C6 by the adjacent hydroxyl and the distal phenyl rings.
-
Catalyst: Ensure you are using a strong Lewis acid (ZnCl₂) or Bronsted acid (H₂SO₄/Methanesulfonic acid) and high temperatures (>150°C for melt reactions). The -NPh₂ group deactivates the ring relative to -NEt₂, requiring harsher conditions.
-
Category 3: O-Alkylation vs. C-Alkylation
Q4: I want to alkylate the hydroxyl group (O-alkylation), but I'm worried about C-alkylation at C6.
-
Rule of Thumb: Phenoxide anions are ambident nucleophiles.
-
Hard Electrophiles (Alkyl halides, Sulfates): Favor O-alkylation (Charge control).
-
Soft Electrophiles / Lewis Acids: Favor C-alkylation (Orbital control).
-
-
Protocol for Exclusive O-Alkylation:
-
Solvent: Use polar aprotic solvents (DMF, Acetone, Acetonitrile).
-
Base: Use Potassium Carbonate (K₂CO₃).
-
Reagent: Use Alkyl Iodides or Bromides.
-
Avoid: Do not use Lewis acids (like AlCl₃) or protic solvents at high heat, which promote thermodynamic C-alkylation.
-
Part 3: Experimental Data & Protocols
Table 1: Reaction Conditions vs. Major Regioisomer
| Reaction Type | Reagents | Major Isomer | Rationale |
| Vilsmeier-Haack | POCl₃, DMF, 70°C | C6-Formyl | Para-N directing dominates; C6 is less hindered than C4. |
| Nitrosation | NaNO₂, HCl, 0°C | C6-Nitroso | Kinetic control; attacks most nucleophilic site (Para to N). |
| Phthalic Condensation | Phthalic Anhydride, ZnCl₂, 160°C | C6-Linkage | Required for xanthene ring closure (Ortho to OH). |
| O-Alkylation | R-I, K₂CO₃, Acetone | O-Alkyl | Charge control on Phenoxide oxygen. |
Workflow: Synthesis of a Rhodamine Analogue (C6-Functionalization)
This workflow illustrates the critical path for utilizing the C6 position.
Figure 2: Critical process parameters for overcoming steric hindrance during dye synthesis.
References
-
Vilsmeier-Haack Reaction Mechanism & Selectivity
-
Electrophilic Substitution of Phenols (General Regioselectivity)
-
Pechmann Condensation (Coumarin/Dye Synthesis Regiochemistry)
-
Nitration of Phenols (Mechanism & Conditions)
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. ajrconline.org [ajrconline.org]
- 4. CN101659586B - Extraction separation method for salicylic acid derivatives and corresponding phenol derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. spuvvn.edu [spuvvn.edu]
- 12. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-(Diphenylamino)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for a common yet complex challenge: catalyst poisoning in catalytic reactions involving 3-(Diphenylamino)phenol. As a molecule featuring both a phenol and a diarylamine moiety, it presents unique challenges in reactions like Buchwald-Hartwig aminations, Ullmann condensations, and other cross-coupling methodologies. This document moves beyond simple checklists to explain the underlying chemical principles, empowering you to diagnose, solve, and prevent catalyst deactivation.
Part 1: Frequently Asked Questions - Diagnosis and Root Cause Analysis
This section addresses the most common initial questions when a reaction fails, helping you quickly diagnose if catalyst poisoning is the likely culprit.
Q1: My cross-coupling reaction has stalled or shows significantly low conversion. How do I know if the catalyst is poisoned?
A: Catalyst poisoning is a primary suspect when a typically reliable reaction underperforms. Key indicators include:
-
Stalled Conversion: The reaction proceeds initially but plateaus far from completion, even with extended reaction times or gentle heating. This suggests active catalyst sites are being progressively blocked.
-
Inconsistent Results: Batches of starting materials that were previously successful suddenly fail, pointing to a new source of contamination.
-
Visual Changes: A common sign for palladium catalysts is the precipitation of palladium black (agglomerated, inactive Pd(0) metal). This indicates the catalytically active monomeric species has been destabilized.
-
Failed Catalyst Initiation: The reaction fails to start, which can happen if a poison is present in high enough concentration to deactivate the catalyst immediately upon addition.
To confirm, run a control experiment using a pristine, trusted batch of reagents and a fresh catalyst sample. If this control reaction proceeds as expected, it strongly implicates a contaminant in your experimental batch.
Q2: What are the most common catalyst poisons in reactions involving 3-(Diphenylamino)phenol and related substrates?
A: Palladium catalysts, frequently used for C-N bond formation, are notoriously sensitive to a range of chemical species that can act as poisons.[1] Given the nature of the reactants, certain poisons are more probable than others.
| Poison Category | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Elemental Sulfur (S₈), Thiols, Sulfides, Sulfoxides | Contamination in aryl halide starting materials (from synthesis using reagents like thionyl chloride), contaminated solvents, rubber septa.[2][3] | Sulfur has high-affinity d-orbitals that form strong, often irreversible, bonds with the palladium center, blocking the active site required for the catalytic cycle.[4] |
| Coordinating Species | Excess Halide Ions, Cyanide, Phosphates, Nitriles | Impurities in salts (bases, additives), degradation of solvents or reagents, side reactions.[1] | These species can coordinate strongly to the palladium center, competing with the desired ligands or substrates and disrupting key steps like oxidative addition or reductive elimination.[5][6] |
| Substrate-Related | Nitrogen Heterocycles, Oximes, Nitro Compounds | Impurities in starting materials or complex substrates used in drug development.[1] | The lone pair electrons on nitrogen or oxygen atoms in these functional groups can bind tightly to the metal catalyst, effectively titrating it out of the reaction.[7] |
| Atmospheric/Process | Carbon Monoxide (CO), Acetylene Derivatives | Incomplete purging of reaction vessels (air leaks), impurities in gas lines, certain side reactions.[1][8] | Strong π-acceptor ligands like CO bind very strongly to low-valent metal centers (e.g., Pd(0)), rendering them inactive. |
Q3: Can the 3-(Diphenylamino)phenol reactant or product itself poison the catalyst?
A: This is an excellent and nuanced question. While not a "poison" in the traditional sense like sulfur, the reactant or product can participate in catalyst deactivation pathways, particularly if the wrong ligand is used. The diarylamine nitrogen has lone-pair electrons that can coordinate to the palladium center. In a well-functioning catalytic system, this coordination is transient. However, with sterically unhindered or electronically mismatched ligands, a stable, off-cycle palladium complex can form, effectively sequestering the catalyst.[9] This is why ligand selection is critical; bulky biarylphosphine ligands (e.g., Buchwald ligands) are designed to create a specific coordination sphere around the palladium that favors the productive catalytic cycle and prevents the formation of these dormant species.[10]
Part 2: Troubleshooting Guides and Experimental Protocols
Once a poisoning issue is suspected, a systematic approach is needed to identify the source and rectify the problem.
Troubleshooting Workflow for Catalyst Deactivation
This workflow provides a logical sequence of steps to diagnose the issue efficiently.
Caption: A decision tree for troubleshooting catalyst poisoning.
Protocol 2.1: Identification and Removal of Sulfur Impurities
Elemental sulfur is a notorious poison for palladium catalysts and can be an unexpected contaminant in aryl halides.[2]
Step 1: Detection (Qualitative)
-
A simple patch test can be indicative. Dissolve a sample of the suspect aryl halide in a volatile solvent (e.g., dichloromethane). Spot it onto a TLC plate and let the solvent evaporate. A faint yellow or off-white residue may suggest elemental sulfur.
-
For a more definitive test, run a small-scale reaction with a trusted catalyst. Rapid formation of black precipitate is a strong indicator of sulfur poisoning.
Step 2: Removal
-
Recrystallization: This is often the most effective method. Choose a solvent system where the aryl halide is soluble at high temperatures but sparingly soluble at low temperatures, while sulfur remains in the mother liquor.
-
Activated Carbon Treatment: Dissolve the contaminated reagent in a suitable organic solvent. Add a small amount (1-2% w/w) of activated carbon and stir for 1-2 hours at room temperature. The porous surface of the carbon can adsorb sulfur impurities. Filter the mixture through a pad of Celite® to remove the carbon and then remove the solvent in vacuo.
-
Aqueous Sulfite Wash: For base-stable compounds, washing an organic solution of the material with aqueous sodium sulfite (Na₂SO₃) can remove elemental sulfur by converting it to soluble thiosulfate.
Self-Validation: After purification, re-run the small-scale test reaction. The absence of rapid catalyst decomposition validates the success of the purification.
Protocol 2.2: Mitigating Halide Inhibition
While halides are integral to many cross-coupling reactions, trace amounts of halide impurities from other sources or high concentrations can be detrimental.[11][12]
Step 1: Reagent Purity Check
-
Ensure that the base used (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is of high purity and anhydrous. Lower-grade bases can contain significant chloride or other halide impurities.
-
Use high-purity, anhydrous solvents.
Step 2: Experimental Design
-
Stoichiometry: Avoid using a large excess of any salt-based reagents unless the specific protocol calls for it.
-
Ligand Choice: Certain ligands are more robust in the presence of high halide concentrations. Refer to literature for ligand screening data relevant to your specific reaction.[6]
Part 3: Prevention and Catalyst Regeneration
Proactive measures are always more effective than reactive troubleshooting.
Q4: How can I design my experiments to be more robust against potential catalyst poisoning?
A: Building robustness into your process is key for reproducibility, especially in a drug development setting.
-
Reagent Qualification: Never assume the purity of commercial reagents. Qualify new batches of starting materials, solvents, and bases with a standard control reaction.
-
Use of Scavengers: In some cases, adding a "sacrificial agent" can be effective. For instance, adding a small amount of copper powder can sometimes sequester sulfur impurities. This should be done judiciously, as the scavenger itself could potentially interfere with the reaction.
-
Strict Inert Atmosphere Technique: Oxygen can degrade the phosphine ligands that stabilize the palladium catalyst, leading to the formation of inactive palladium black.[13] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Dedicated Glassware: Where possible, use dedicated glassware for sensitive catalytic reactions to avoid cross-contamination from other processes, particularly those involving sulfur chemistry.
Visualizing the Poisoning Mechanism
The core issue of poisoning is the blockage of the catalyst's active site, preventing the substrate from participating in the catalytic cycle.
Caption: A poison molecule blocks the active site of the catalyst.
Q5: My expensive palladium catalyst appears to be deactivated. Can it be regenerated?
A: Regeneration is sometimes possible, but its success depends on the nature of the poison and the state of the catalyst. Simple deactivation by organic residues or coking is more reversible than poisoning by strong heteroatomic binders like sulfur.
Protocol 3.1: General Regeneration of Supported Palladium Catalysts (e.g., Pd/C)
This protocol is for catalysts deactivated by adsorbed organic materials, not severe metallic poisoning.
-
Solvent Washing: Place the recovered catalyst (filtered from the reaction mixture) in a flask. Wash repeatedly with a sequence of solvents to remove adsorbed species. A typical sequence is:
-
Toluene or another aromatic solvent (to remove nonpolar organics).
-
Acetone or ethyl acetate.
-
Methanol or ethanol.
-
Finally, wash with copious amounts of deionized water.
-
A mild acid wash (e.g., dilute acetic acid) followed by a water wash can also be effective for removing basic residues.[14]
-
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid excessively high temperatures, which can cause sintering of the metal particles.[15]
-
Activity Test: Crucially, test the activity of the regenerated catalyst on a small-scale control reaction and compare its performance to a fresh catalyst sample. A significant recovery of activity indicates successful regeneration.[16]
Important Note: Regeneration is often not 100% effective, and the catalyst's performance may degrade with each cycle. For poisoning by elements like sulfur or lead, regeneration is typically not feasible in a standard lab and requires more intensive industrial processes.[4]
References
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13145–13157. [Link]
-
Gong, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(9), 1236–1242. [Link]
-
Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Chen, Y., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(5), 1531-1535. [Link]
-
Gao, F., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1547. [Link]
-
He, L., et al. (2021). Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities. Journal of the American Chemical Society, 143(31), 12066–12073. [Link]
-
RSC Publishing. Halide-assisted metal ion reduction: emergent effects of dilute chloride, bromide, and iodide in nanoparticle synthesis. [Link]
-
DCL International Inc. Regeneration of palladium based catalyst for methane abatment. [Link]
- Google Patents.
-
ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ResearchGate. Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halide-assisted metal ion reduction: emergent effects of dilute chloride, bromide, and iodide in nanoparticle synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]
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- 16. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
Work-up procedures to remove catalyst residues from 3-(Diphenylamino)phenol reactions
Subject: Work-up procedures to remove catalyst residues (Pd, Cu) from 3-(Diphenylamino)phenol reactions. Document ID: TSC-2025-DAP-01 Audience: Process Chemists, R&D Scientists, Drug Development Leads.
Executive Summary & Chemical Context[1][2][3]
The Challenge: Synthesizing 3-(Diphenylamino)phenol (also known as m-hydroxytriphenylamine) typically involves transition-metal catalyzed C-N coupling. The product presents a unique purification challenge: it contains both a phenolic hydroxyl (hard ligand, pKa ~9.8) and a tertiary amine (soft ligand). This "amphoteric-like" ligand environment allows the molecule to effectively chelate residual metals, often retaining Palladium (Pd) or Copper (Cu) well above ICH Q3D regulatory limits.
Core Strategy:
Standard aqueous washes are often insufficient due to the lipophilicity of the product and the stability of the metal-product complexes. Successful remediation requires a kinetic competition strategy —introducing a scavenger or chelator with a significantly higher formation constant (
Module A: Palladium (Pd) Remediation
Applicable to: Buchwald-Hartwig Amination workflows.
The Mechanism
Palladium residues exist in two primary forms:
-
Pd(0) Nanoparticulates (Black): Colloidal metal, often physically trapped in the crystal lattice.
-
Pd(II) Soluble Species: Oxidized Pd coordinated to the nitrogen or oxygen atoms of your product.
Recommended Protocol: Thiol-Modified Silica Scavenging
We recommend functionalized silica (e.g., SiliaMetS® Thiol or QuadraSil™ MP) over activated carbon for this substrate. Activated carbon often results in yield loss due to non-specific adsorption of the electron-rich aromatic rings.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL solvent per 1 g crude). Avoid DCM if possible, as it can slow down scavenging kinetics.
-
Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 10:1 (w/w) relative to the expected metal mass (not the catalyst mass).
-
Calculation: If you used 1 mol% Pd, assume 100% remains. Calculate mg of Pd, then add 10x mg of scavenger.
-
-
Thermal Cycle: Heat the mixture to 50°C for 4 hours under vigorous stirring.
-
Why? Heat promotes the dissociation of the Pd-Product complex, allowing the Pd to bind to the stronger Thiol ligand.
-
-
Filtration: Filter hot through a 0.45 µm PTFE or Nylon pad .
-
Critical: Do not use paper filters; colloidal fines may pass through.
-
-
Analysis: Test an aliquot via ICP-MS. If Pd > 10 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine).
Visualization: Pd Scavenging Workflow
Caption: Kinetic exchange workflow for displacing Pd from the 3-(Diphenylamino)phenol complex using solid-supported scavengers.
Module B: Copper (Cu) Remediation
Applicable to: Ullmann Coupling workflows.
The Mechanism
Copper residues are particularly stubborn because the phenolic oxygen in 3-(Diphenylamino)phenol can deprotonate to form a phenoxide, which binds Cu(II) tightly.
Recommended Protocol: Chelation Extraction
Warning: Do not use strong bases (NaOH/KOH) for washing. High pH will deprotonate the phenol (pKa ~9.8), causing your product to partition into the aqueous phase or form an emulsion.
Step-by-Step Protocol:
-
Organic Phase Prep: Dissolve the crude in Ethyl Acetate (EtOAc). Toluene is a viable alternative if solubility permits.
-
Primary Wash (The "Displacer"): Wash the organic layer with 10% aqueous EDTA (disodium salt) adjusted to pH 6–7.
-
Volume: 1:1 volume ratio.
-
Action: Stir vigorously for 30 minutes (do not just shake). The aqueous layer should turn blue (Cu-EDTA complex).
-
-
Secondary Wash (The "Polisher"): If the organic layer retains a green/blue tint, wash with 10% NH₄OH (Ammonium Hydroxide) diluted 1:1 with saturated NH₄Cl.
-
Note: The NH₄Cl buffers the pH, preventing product loss while Ammonia scavenges Cu.
-
-
Final Wash: Wash with brine to remove residual ammonia/EDTA.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if Cu content is still critical, as it can occasionally trap trace metals.
Visualization: Copper Extraction Logic
Caption: Decision tree for liquid-liquid extraction of Copper, prioritizing pH control to prevent product loss.
Troubleshooting & FAQs
Q1: My product turned pink/red during the work-up. Is it ruined?
Diagnosis: Likely oxidation. Explanation: Electron-rich amines like 3-(Diphenylamino)phenol are susceptible to oxidation, forming quinone-imine type impurities which are intensely colored (pink/red) even at trace levels. Solution:
-
Ensure all solvents are degassed.
-
Add a trace amount of antioxidant (e.g., BHT or Ascorbic Acid) during the work-up if permissible.
-
Perform the final purification (column chromatography) using solvent containing 1% Triethylamine to neutralize silica acidity, which can catalyze oxidation.
Q2: I used Activated Carbon, and my yield dropped by 30%.
Diagnosis: Non-specific adsorption.
Explanation: The three aromatic rings in your product create strong
Q3: The aqueous layer is not turning blue during Cu extraction, but ICP-MS shows high Copper.
Diagnosis: Lipophilic Copper species. Explanation: The Copper might be coordinated to lipophilic ligands (like excess diphenylamine or the product itself) and is "hiding" in the organic phase. Solution: Add L-Cysteine to the aqueous wash. L-Cysteine is zwitterionic and has a very high affinity for Cu, often pulling it out of organic phases better than EDTA.
Reference Data
Table 1: Scavenger Compatibility Matrix
| Scavenger Type | Functional Group | Best For | Compatibility with 3-(Diphenylamino)phenol |
| Si-Thiol | Propylthiol | Pd(II), Pd(0), Ag, Pb | Excellent. Minimal product binding. |
| Si-DMT | Dimercaptotriazine | Pd(II), Ru, Rh | Good. Use if Thiol fails. |
| Si-DIA | Diamine | Cu, Zn, Ni | Moderate. Amine group may H-bond with phenol. |
| Activated Carbon | N/A | All Metals | Poor. High risk of yield loss via adsorption. |
Table 2: Regulatory Limits (ICH Q3D)
Based on Oral Permitted Daily Exposure (PDE)
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (10g daily dose) |
|---|---|---|---|
| Palladium (Pd) | 2B | 100 | 10 ppm |
| Copper (Cu) | 3 | 3000 | 300 ppm |
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency. [Link]
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps. Biotage Blog. [Link]
-
PubChem. (2025).[2][3] 3-(Diphenylamino)phenol Compound Summary. National Library of Medicine. [Link]
Sources
How to avoid N-alkylation side reactions in 3-(Diphenylamino)phenol chemistry
Welcome to the technical support center for 3-(diphenylamino)phenol chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule, specifically focusing on preventing undesired N-alkylation side reactions. Here, we provide in-depth answers to common questions, troubleshooting workflows for experiments gone awry, and validated protocols to ensure the selective synthesis of your target derivatives.
Frequently Asked Questions (FAQs)
Q1: I'm trying to O-alkylate 3-(diphenylamino)phenol, but I'm consistently getting the N-alkylated product as a major side product. Why is this happening?
This is a classic chemoselectivity challenge rooted in the structure of 3-(diphenylamino)phenol, which possesses two nucleophilic sites: the hydroxyl group (O-site) and the secondary diarylamine (N-site). When you add a base to your reaction, you generate the phenoxide, which is a potent oxygen-centered nucleophile. However, the lone pair on the nitrogen of the diphenylamino group, while sterically hindered and electronically delocalized across two phenyl rings, remains nucleophilic enough to compete for the alkylating agent. This competition between the two sites leads to the formation of a product mixture. Direct alkylation of aminophenols frequently yields a mix of O- and N-alkylated products, making separation a tedious task.[1][2][3]
Q2: What are the most critical reaction parameters I should control to favor O-alkylation over N-alkylation?
The outcome of this competitive reaction is highly dependent on the conditions you choose. By carefully selecting your reagents and parameters, you can significantly influence the selectivity. The key factors are:
-
The Base: The choice of base is paramount. A moderately weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. These bases are strong enough to deprotonate the phenol (pKa ≈ 10) to form the highly nucleophilic phenoxide but are generally not strong enough to deprotonate the much less acidic diphenylamine (pKa ≈ 30). Using very strong bases like sodium hydride (NaH) or organolithiums can increase the nucleophilicity of the nitrogen atom, leading to more N-alkylation.
-
The Solvent: The solvent plays a crucial role in modulating the reactivity of the nucleophiles.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for Williamson ether synthesis as they solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly reactive. This enhances the rate of O-alkylation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the phenoxide, creating a solvent cage that dampens its nucleophilicity, potentially allowing the competing N-alkylation to become more significant.[4]
-
-
Temperature: Lowering the reaction temperature generally increases selectivity. Since O-alkylation of the phenoxide is typically the faster, more kinetically favored reaction, running the reaction at room temperature or even 0 °C can minimize the competing, higher-activation-energy N-alkylation pathway.
-
The Alkylating Agent: The reactivity of the alkylating agent (R-X) matters. Highly reactive agents like methyl iodide or benzyl bromide will react faster, but potentially with less selectivity. Less reactive agents like alkyl chlorides may require harsher conditions (e.g., higher temperatures), which can decrease selectivity.
Table 1: Summary of Conditions to Favor O-Alkylation
| Parameter | Recommended for O-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Selectively deprotonates the more acidic phenol over the diarylamine. |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents enhance phenoxide nucleophilicity. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the kinetically preferred O-alkylation product. |
| Alkylating Agent | R-Br or R-I | Good balance of reactivity without requiring excessive heat. |
Q3: Is it ever a good idea to use a protecting group for the diphenylamino group?
Absolutely. While direct O-alkylation can be optimized, the most robust and often highest-yielding strategy for obtaining a pure O-alkylated product is to temporarily block the nitrogen atom's reactivity.[5] Using a protecting group is highly recommended when:
-
You are using a particularly precious or complex alkylating agent.
-
Maximum purity of the final O-alkylated product is critical for downstream applications.
-
Optimization of direct alkylation conditions fails to provide satisfactory selectivity.
-
You are working on a larger scale where product separation is a significant cost and labor factor.
Q4: What are the best protecting groups for a secondary diarylamine like the one in 3-(diphenylamino)phenol?
The ideal protecting group should be easy to install, stable to the O-alkylation conditions (base, nucleophile), and easy to remove without affecting the rest of the molecule.[6] For diarylamines, carbamate-based protecting groups are excellent choices as they convert the nucleophilic amine into a non-nucleophilic amide-like functional group.
-
tert-Butoxycarbonyl (Boc): This is a very common and reliable choice. It is installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to basic conditions. Deprotection is cleanly achieved under acidic conditions (e.g., TFA in DCM or HCl in dioxane), which typically will not harm the newly formed ether linkage.[7][8]
-
Benzyloxycarbonyl (Cbz or Z): Another excellent choice, installed using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to a wide range of conditions but is most commonly and cleanly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[9][10] This method is very mild and orthogonal to many other functional groups, but it is incompatible with molecules containing other reducible groups like alkenes or alkynes.
Troubleshooting Guide
Problem: My reaction is producing an inseparable mixture of O- and N-alkylated products.
This is the most common issue encountered. It indicates that the reaction conditions are not selective enough. Use the following workflow to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for poor O-/N-alkylation selectivity.
Validated Experimental Protocols
Protocol 1: Selective Direct O-Alkylation of 3-(Diphenylamino)phenol
This protocol is optimized to favor O-alkylation by using a mild base in a polar aprotic solvent at room temperature.
Materials:
-
3-(Diphenylamino)phenol
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(diphenylamino)phenol (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material (approx. 10 mL per gram of phenol).
-
Add finely ground potassium carbonate (2.0 eq). The larger excess ensures complete deprotonation of the phenol.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel to isolate the desired O-alkylated 3-(diphenylamino)phenol.
Protocol 2: Robust O-Alkylation via N-Boc Protection Strategy
This multi-step protocol ensures the highest possible selectivity and is the recommended method for complex or sensitive substrates.
Caption: Workflow for selective O-alkylation via N-Boc protection.
Step 1: N-Boc Protection
-
Dissolve 3-(diphenylamino)phenol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Step 2: O-Alkylation
-
Dissolve the N-Boc protected intermediate (1.0 eq) from Step 1 in anhydrous acetone.
-
Add finely ground K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir at room temperature and monitor by TLC. The N-Boc group is stable under these conditions.[7]
-
Perform an aqueous workup as described in Protocol 1 (steps 7-10) to isolate the crude O-alkylated, N-Boc protected product.
Step 3: N-Boc Deprotection
-
Dissolve the crude product from Step 2 in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Be aware of gas evolution (isobutylene and CO₂).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Monitor deprotection by TLC. Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the final, high-purity O-alkylated 3-(diphenylamino)phenol.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]
-
Wikipedia. Protecting group.[Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
SynArchive. Protecting Groups List.[Link]
-
Frontiers in Chemistry (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.[Link]
-
Organic Synthesis. Protecting Groups.[Link]
-
Semantic Scholar. Selective alkylation of aminophenols. (2010). [Link]
-
ResearchGate. Download Table | Selective alkylation of the amino group of aminophenols.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Carl ROTH. Safety Data Sheet: Diphenylamine.[Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]
-
Chemistry Stack Exchange (2021). Difference between nucleophilicity of phenoxide ion and acetate anion in protic/aprotic solvent.[Link]
-
Chemistry LibreTexts (2023). Nucleophile.[Link]
-
Journal of the American Chemical Society (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[Link]
-
ResearchGate (2006). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.[Link]
-
Reddit (2018). Nucleophilicity -OH vs. -F in aprotic polar solution.[Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[Link]
-
Wikipedia. Diphenylamine.[Link]
-
RSC Publishing (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
-
NIH National Library of Medicine (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][11]naphthyrin-5(6H)-one.[Link]
-
ResearchGate (2006). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF.[Link]
-
CDC. Diphenylamine - NIOSH Pocket Guide to Chemical Hazards.[Link]
-
Quora (2023). Is phenoxide a better nucleophile than acetate?[Link]
-
Scholarli. Ranking nucleophiles by relative strength.[Link]
- Google Patents.
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Strategies to increase the thermal stability of 3-(Diphenylamino)phenol-based materials
Welcome to the Advanced Materials Technical Support Hub. Ticket ID: TPA-OH-STAB-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Optoelectronics & Polymers Division.[1]
Executive Summary
3-(Diphenylamino)phenol (3-TPA-OH) is a critical building block for hole-transporting materials (HTMs) in OLEDs and high-performance electrochromic polymers.[1] Its meta-substitution (3-position) preserves high triplet energy (
To increase thermal stability, we must transition from molecular modification to macromolecular engineering .[1] This guide outlines three validated strategies:
-
Backbone Rigidification: Incorporation into polyimides (PI) or polyamides (PA).[1]
-
Crosslinking Architectures: Utilizing the hydroxyl group for thermosetting epoxy or urethane networks.[1]
-
Steric Locking: Introduction of bulky pendant groups to restrict bond rotation.[1]
Module 1: Strategic Molecular Engineering
Decision Matrix: Selecting the Right Stabilization Route
Before starting synthesis, verify your application requirements against this logic flow to select the optimal stabilization method.
Figure 1: Strategic decision tree for selecting the stabilization pathway based on thermal requirements.
Module 2: Experimental Protocols
Protocol A: Synthesis of High- Polyimides (The "Gold Standard")
Objective: Convert 3-TPA-OH into a polyimide backbone to achieve
Reagents:
-
Monomer: 3-(Diphenylamino)phenol derivative (specifically diamine functionalized, e.g., via ether linkage to nitro-groups followed by reduction).[1] Note: Direct polymerization of the phenol is rare; it is usually converted to a diamine first.
-
Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).[1]
-
Solvent: DMAc (N,N-Dimethylacetamide), anhydrous.[1]
Step-by-Step Workflow:
-
Monomer Dissolution:
-
Polyamic Acid (PAA) Formation:
-
Add the dianhydride in one portion (equimolar ratio 1:1).
-
Stir at 0–5°C for 1 hour, then room temperature for 8–12 hours.
-
Viscosity Check: The solution should become highly viscous (honey-like), indicating high molecular weight PAA formation.[1]
-
-
Chemical Imidization (Preferred for Solubility):
-
Thermal Imidization (Preferred for Maximum Stability):
Figure 2: Synthesis workflow for converting TPA precursors into thermally stable polyimides.
Module 3: Troubleshooting & FAQs
Issue 1: Low Glass Transition Temperature ( )
User Report: "My cured material shows a
Root Cause Analysis:
-
Residual Solvent: Solvents like NMP and DMAc act as potent plasticizers, artificially lowering
.[1] -
Meta-Linkage Flexibility: The 3-position (meta) linkage creates a "kink" that increases free volume.[1] While good for solubility, it lowers packing density compared to para-linkages.[1]
-
Incomplete Curing: In epoxy or thermal imidization systems, unreacted groups act as chain ends, increasing free volume.[1]
Corrective Actions:
-
The "Soak" Test: Run a TGA. If you see weight loss between 100°C–200°C, you have trapped solvent.[1]
-
Fix: Post-bake the film at
C under vacuum for 2 hours.
-
-
Structural Stiffening: If solvent is absent, your backbone is too flexible.[1] Switch from ODPA (ether linkage) to BPDA (biphenyl linkage) or add a bulky pendant group like a fluorene unit to the diamine to restrict rotation (Steric Hindrance).
Issue 2: Early Weight Loss in TGA (< 350°C)
User Report: "The material starts losing weight at 320°C. Is the TPA decomposing?"
Root Cause Analysis:
-
Aliphatic Segments: If you used a propyl or butyl linker to attach the TPA to the polymer, these aliphatic bonds cleave first (weakest link).
-
Oxidation: TPA-OH is electron-rich.[1] At high temperatures in air, the amine can oxidize.
Corrective Actions:
-
Atmosphere Check: Run TGA in Nitrogen vs. Air. If stability is 100°C higher in Nitrogen, the issue is oxidative stability.[1] Encapsulation is required for the final device.
-
Eliminate Aliphatics: Ensure the polymer backbone is wholly aromatic . Direct aryl-aryl coupling or imide linkages are required for
C.[1]
Data Summary: Performance Benchmarks
| Modification Strategy | Typical | Solubility | Primary Application | |
| Unmodified 3-TPA-OH | 60–90 | 250–300 | High | Small Molecule HTM |
| TPA-Epoxy Resin | 150–200 | 350–400 | Insoluble (Crosslinked) | Circuit Boards, Adhesives |
| TPA-Polyether | 180–220 | 400–450 | Good | Flexible Electronics |
| TPA-Polyimide (BPDA) | 290–360 | > 530 | Limited | High-Temp OLEDs, Aerospace |
References
-
Hsiao, S. H., et al. (2016).[1] "Organosoluble and high Tg polyimides from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties." RSC Advances. Link
-
Liou, G. S., et al. (2023).[1][2] "Synthesis and Characterization of Novel Triphenylamine-Containing Electrochromic Polyimides." National Institutes of Health (PMC).[1] Link
-
Frontiers in Chemistry. (2022). "Design of new hole transport materials based on triphenylamine derivatives." Frontiers. Link
-
Alshawi, F. M., et al. (2019).[1][3] "Synthesis and thermal properties of some phenolic resins." University of Basrah.[1] Link
-
MDPI Polymers. (2021).[1] "Thermal Degradation Study of POSS Modified Phenolic Resin." MDPI. Link[1]
Sources
Validation & Comparative
Structural Validation of 3-(Diphenylamino)phenol Derivatives: A 2D NMR Comparison Guide
The following guide is a technical comparison and procedural manual designed for analytical chemists and drug discovery scientists. It focuses on the structural validation of 3-(Diphenylamino)phenol derivatives, a class of compounds frequently used as intermediates in fluorogenic probes and organic electronic materials.
Executive Summary: The Aromatic Crowding Challenge
In the synthesis of 3-(Diphenylamino)phenol derivatives, confirming the regiochemistry of the phenol ring is the critical bottleneck. The synthetic routes often yield mixtures of isomers (ortho, meta, para) or byproducts where the diphenylamine moiety attaches to unintended positions.
While Mass Spectrometry (MS) confirms the molecular formula, it is blind to connectivity. X-ray crystallography is definitive but low-throughput and requires crystalline samples, which these amorphous derivatives rarely provide. 2D NMR spectroscopy emerges as the only high-throughput, solution-state technique capable of unequivocally solving these structures.
This guide compares 2D NMR against alternative methods and provides a self-validating workflow for assigning the complex aromatic region of 3-(Diphenylamino)phenol.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the primary analytical techniques available for validating these derivatives.
| Feature | 1D NMR ( | Mass Spectrometry (HRMS) | X-Ray Crystallography | 2D NMR (HSQC, HMBC) |
| Primary Output | Functional groups, purity | Molecular formula, mass | Absolute 3D structure | Connectivity, spatial arrangement |
| Regioisomer Discrimination | Low (Severe overlap in 6.5–7.5 ppm region) | None (Isomers have identical mass) | High | High (Resolves overlap via carbon dimension) |
| Sample Requirement | Solution (~5 mg) | Solution (<1 mg) | Single Crystal (Difficult) | Solution (~10-20 mg) |
| Time to Result | Minutes | Minutes | Days/Weeks | Hours |
| Throughput | High | High | Low | Medium-High |
| Verdict | Screening tool only | Confirmation only | Impractical for routine use | The Validation Standard |
The 2D NMR Toolkit: The "Goldilocks" Solution
To solve the structure of 3-(Diphenylamino)phenol, we utilize a suite of three specific 2D experiments. Each answers a specific connectivity question that 1D NMR cannot resolve.
A. COSY (Correlation Spectroscopy) – The Spin System Tracer
-
Function: Identifies protons that are scalar coupled (neighbors, 2-3 bonds).
-
Application: Traces the isolated spin system of the phenol ring.[1]
-
Meta-isomer (Target): Reveals a specific connectivity path: H4 ↔ H5 ↔ H6. H2 appears as an isolated singlet (or weakly coupled).
-
Para-isomer (Impurity): Reveals two distinct doublets coupling to each other (AA'BB' system).
-
B. HSQC (Heteronuclear Single Quantum Coherence) – The De-crowder
-
Function: Correlates a proton to its directly attached carbon (1-bond coupling).
-
Application: The aromatic region (6.5–7.5 ppm) typically contains 13-15 protons. HSQC spreads these overlapping proton signals into the widely dispersed
C dimension (110–160 ppm), allowing you to "count" the unique C-H pairs.
C. HMBC (Heteronuclear Multiple Bond Coherence) – The Bridge Builder
-
Function: Shows correlations between protons and carbons separated by 2-4 bonds.[2][3]
-
Application: This is the most critical experiment. It connects the "islands":
-
Connects the Phenol Ring protons to the Quaternary Carbons (C-OH and C-N).
-
Connects the Diphenylamino protons to the central C-N bridgehead.
-
Crucial Check: Verifies the position of the OH and N(Ph)2 groups relative to each other.
-
Experimental Protocol: The Self-Validating Workflow
Objective: Unequivocally assign the structure of a putative 3-(Diphenylamino)phenol derivative.
Step 1: Sample Preparation
-
Solvent Choice: Dissolve 15–20 mg of sample in 0.6 mL of DMSO-d6 .
-
Reasoning: DMSO minimizes exchange of the phenolic -OH proton, allowing it to appear as a sharp singlet (often ~9.5 ppm). This proton provides a critical handle for HMBC correlations. CDCl3 often leads to broad/invisible -OH signals.
-
-
Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, 2s relaxation delay.
-
HSQC (Multiplicity-Edited): 4 scans, 256 increments. Distinguishes CH/CH3 (red) from CH2 (blue).
-
HMBC: 8-16 scans, 256 increments. Optimized for long-range coupling (typically 8-10 Hz).
-
COSY: 4 scans, 256 increments.
Step 3: Data Processing & Logic Flow
Follow this specific logic path to validate the structure.
Diagram 1: The Connectivity Logic Workflow This diagram illustrates the decision-making process during spectral analysis.
Caption: Step-by-step logic flow for distinguishing regioisomers using the phenolic proton as a spectral anchor.
Case Study: Distinguishing Regioisomers
In this scenario, we compare the expected data for the target Meta isomer versus the common Para impurity.
The "Fingerprint" Region (Aromatic Ring A)
| Signal | Target: 3-(Diphenylamino)phenol (Meta) | Impurity: 4-(Diphenylamino)phenol (Para) |
| Proton Count | 4 Unique Protons (H2, H4, H5, H6) | 2 Unique Proton Environments (AA'BB') |
| H2 (btwn OH/N) | Singlet (s) or narrow doublet. Distinct shift. | Doublet (d) . Part of symmetric system. |
| H5 (opposite) | Triplet (t) . Coupled to H4 and H6. | Doublet (d) . |
| COSY Pattern | H5 correlates to two different protons (H4, H6). H2 is isolated. | H_ortho correlates only to H_meta. |
| HMBC from OH | Correlates to C1 (ipso), C2 (H-bearing), C6 (H-bearing). | Correlates to C1 (ipso) and C2/C6 (equivalent). |
Detailed Structural Connectivity Logic
The structure of 3-(Diphenylamino)phenol is confirmed only when the Bridgehead Verification is complete.
Diagram 2: HMBC Correlation Map This diagram visualizes the critical HMBC correlations required to confirm the connection between the phenol ring and the diphenylamine group.
Caption: Key HMBC correlations. The H2 proton (singlet) is the linchpin; it must show 3-bond correlations to both the C-OH (C1) and the C-N (C3) carbons.
References
-
PubChem. "3-(Diphenylamino)phenol Compound Summary."[4] National Library of Medicine. [Link]
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016.
-
Mestrelab Research. "Mnova Structure Elucidation – Starting Guide." Mestrelab Resources. [Link]
-
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma Resources. [Link]
- Simpson, J. "Organic Structure Determination Using 2-D NMR Spectroscopy." Academic Press, 2nd Edition, 2012.
Sources
Performance comparison of 3-(Diphenylamino)phenol and carbazole-based fluorescent sensors
This guide provides an in-depth technical comparison between 3-(Diphenylamino)phenol (and its derivatives) and Carbazole-based fluorescent sensors. It is designed for researchers requiring actionable data on photophysics, sensing mechanisms, and synthesis protocols.
Executive Summary: The Flexible Donor vs. The Rigid Backbone
In the design of fluorescent sensors, the choice between 3-(Diphenylamino)phenol (DPA-phenol) and Carbazole scaffolds represents a choice between environmental sensitivity and photostability.
-
3-(Diphenylamino)phenol acts as a potent electron donor with a flexible "propeller" structure. It is the gold standard for Intramolecular Charge Transfer (ICT) probes, particularly for sensing micro-environmental polarity (e.g., lipid droplets) or reaction-based analytes (e.g., Hypochlorite, pH) where the phenolic hydroxyl group serves as a reactive trigger.
-
Carbazole offers a rigid, planar, tricyclic system. It excels in Two-Photon Excitation (2PE) , high quantum yield, and thermal stability. Its large Stokes shift makes it ideal for background-free organelle tracking (Mitochondria, Lysosomes) and deep-tissue imaging.
Quick Verdict
| Feature | 3-(Diphenylamino)phenol | Carbazole-Based Sensors |
| Primary Mechanism | ICT / Solvatochromism | AIE / Two-Photon / Large Stokes Shift |
| Key Strength | High sensitivity to polarity & pH | Superior photostability & Tissue depth |
| Stokes Shift | Moderate (40–80 nm) | Large (>100 nm) |
| Quantum Yield | Variable (Low in water, High in oil) | High (Often >0.7 in solid/aggregate) |
| Target Application | Lipid Droplets, Reactive Oxygen Species (ROS) | Mitochondrial Imaging, Metal Ions |
Photophysical Characterization
The distinct electronic structures of these two moieties dictate their optical performance.
Electronic Structure & Emission
-
DPA-phenol: The nitrogen lone pair participates in strong conjugation with the phenyl rings. Upon excitation, the molecule undergoes significant structural relaxation (twisting), leading to strong solvatochromism. In polar solvents (water), non-radiative decay often quenches fluorescence (ACQ), whereas in non-polar environments (lipids), fluorescence is restored ("Turn-On").
-
Carbazole: The nitrogen atom is part of a rigid aromatic system. This rigidity suppresses non-radiative decay pathways, resulting in high quantum yields (Φ). The planar structure facilitates π-π stacking, which can be engineered for Aggregation-Induced Emission (AIE).
Quantitative Comparison Table
| Metric | DPA-Phenol Derivative (e.g., Rosamine/Coumarin-DPA) | Carbazole Derivative (e.g., Cyanine-Carbazole) |
| Excitation Max ( | 350 – 450 nm (UV/Blue) | 380 – 480 nm (Blue) / 700-900 nm (2PE) |
| Emission Max ( | 450 – 650 nm (Tunable Red shift) | 450 – 600 nm (Blue/Green) |
| Stokes Shift | Small to Medium (30–80 nm) Risk of self-absorption | Large (100–200 nm) Excellent signal-to-noise ratio |
| Quantum Yield ( | Solvent Dependent (e.g., 0.02 in PBS | Consistently High (> 0.5 - 0.9) |
| Photostability | Moderate (Susceptible to photobleaching) | Excellent (Rigid scaffold resists degradation) |
| Two-Photon Cross Section | Low (< 50 GM) | High (> 200 GM) |
Sensing Mechanisms & Pathways
DPA-Phenol: The "Turn-On" Switch
The phenolic hydroxyl (-OH) group is the critical reaction site.
-
PET (Photoinduced Electron Transfer): In the "OFF" state, the lone pair on the phenol quenches the fluorophore.
-
Reaction: Analytes like Hypochlorite (ClO⁻) or Peroxynitrite (ONOO⁻) oxidatively cleave the protecting group or oxidize the phenol.
-
ICT Activation: This restores the push-pull system, turning the fluorescence "ON".
Carbazole: The Structural Anchor
Carbazole often serves as the electron donor (D) in a D-π-A architecture.
-
ICT & ESIPT: When linked to an acceptor (e.g., pyridine), excitation causes charge transfer from Carbazole to the acceptor.
-
Large Stokes Shift: This transfer involves a large dipole change, resulting in a massive redshift between absorption and emission, eliminating background interference.
Mechanistic Diagram (DOT Visualization)
Caption: Comparison of the reaction-based activation of DPA-phenol vs. the structural photophysics of Carbazole sensors.
Experimental Protocols
The following protocols describe the synthesis of representative sensors for each class: a DPA-based Rosamine (ROS/pH sensor) and a Carbazole-based Schiff Base (Metal ion sensor) .
Protocol A: Synthesis of DPA-Phenol Based Rosamine Sensor
Target Application: Detection of Biogenic Amines or pH.
Reagents: 3-(Diethylamino)phenol, 4-Carboxybenzaldehyde, Propionic acid, p-Toluenesulfonic acid (p-TsOH), Chloranil.[1]
-
Condensation:
-
In a 50 mL round-bottom flask, dissolve 3-(diethylamino)phenol (1.72 mmol) and 4-carboxybenzaldehyde (0.86 mmol) in 10 mL of propionic acid.
-
Add a catalytic amount of p-TsOH (0.10 mmol).[1]
-
Heat the mixture to 65 °C for 16 hours under magnetic stirring.
-
-
Neutralization & Extraction:
-
Oxidation:
-
Dissolve the residue in 40 mL of CHCl₃/MeOH (1:1).
-
Add Chloranil (0.43 mmol) and stir vigorously for 2 hours at RT.
-
Concentrate in vacuum and purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).
-
Protocol B: Synthesis of Carbazole-Based Probe (Vilsmeier-Haack Route)
Target Application: Mitochondrial Imaging or Cu²⁺ Sensing.
Reagents: Carbazole, Ethyl iodide, POCl₃, DMF, 2-Hydrazinobenzothiazole.
-
N-Alkylation:
-
Dissolve Carbazole (5 mmol) in DMF (10 mL). Add KOH (10 mmol).
-
Add Ethyl iodide (6 mmol) dropwise. Stir at RT for 4 hours.
-
Pour into water, filter the white precipitate (N-ethylcarbazole), and dry.
-
-
Formylation (Vilsmeier-Haack):
-
Cool DMF (5 mL) to 0 °C. Add POCl₃ (5 mmol) dropwise (fuming!). Stir for 30 min.
-
Add N-ethylcarbazole (from step 1) dissolved in DMF.
-
Heat to 90 °C for 4 hours.
-
Pour into ice water, neutralize with NaHCO₃. Filter the yellow solid (3-Formyl-N-ethylcarbazole).
-
-
Sensor Assembly (Schiff Base):
-
Dissolve 3-Formyl-N-ethylcarbazole (1 mmol) and 2-Hydrazinobenzothiazole (1 mmol) in Ethanol (20 mL).
-
Reflux for 6 hours.
-
Cool, filter the precipitate, and wash with cold ethanol to obtain the final fluorescent probe.
-
Workflow Diagram (DOT Visualization)
Caption: Step-by-step synthetic pathways for generating DPA-phenol vs. Carbazole sensors.
Biological Application & Toxicity[3]
| Parameter | 3-(Diphenylamino)phenol Probes | Carbazole Probes |
| Cell Permeability | High. Lipophilic nature allows rapid passive diffusion across membranes. | Moderate to High. Often requires cationic modification (e.g., Triphenylphosphonium) for mitochondrial targeting. |
| Cytotoxicity | Low. Generally biocompatible; phenol group mimics natural lipids. | Low. Carbazole core is chemically inert and stable. |
| Subcellular Targeting | Lipid Droplets (LDs). Accumulates in hydrophobic cores due to polarity sensing. | Mitochondria & Lysosomes. Rigid structure often targets organelles with high viscosity or potential gradients. |
| Tissue Imaging | Limited depth (One-photon excitation). | Deep Tissue. Excellent for Two-Photon Microscopy (TPM) due to high cross-section. |
References
-
Fluorescent probes for asymmetric lipid bilayers: synthesis and properties. PubMed. [Link]
-
Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. MDPI. [Link]
-
Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide. RSC Advances. [Link]
-
A new organic molecular probe as a powerful tool for fluorescence imaging... of lipid droplets. Journal of Nanobiotechnology. [Link]
-
A new oligothiophene-based turn-on fluorescent probe for... hypochlorite. Spectrochimica Acta Part A. [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. Materials. [Link][2][3]
Sources
Spectroscopic comparison of 3-(Diphenylamino)phenol with its N-alkylated analogues
Executive Summary & Chemical Context
Objective: This guide provides a technical comparison between 3-(Diphenylamino)phenol (DPA-OH) and its N-alkylated analogues, primarily 3-(Dimethylamino)phenol (DMA-OH) .
Significance: These compounds represent two distinct classes of electron-donating scaffolds used in organic electronics (OLEDs), fluorescence microscopy, and dye synthesis.
-
DPA-OH: Characterized by a "propeller-like" geometry due to the bulky phenyl rings. It serves as a precursor for hole-transport materials and aggregation-induced emission (AIE) luminogens.
-
DMA-OH: A compact, planar molecule with strong inductive donor capabilities, widely used as a coupling component for xanthene (Rhodamine) and oxazine dyes.
The spectroscopic divergence between these two arises from the competition between steric hindrance and electronic conjugation at the nitrogen center.
Electronic & Structural Mechanism[1]
The Nitrogen Lone Pair Paradox
The central spectroscopic difference lies in the availability of the nitrogen lone pair (
| Feature | 3-(Dimethylamino)phenol (DMA-OH) | 3-(Diphenylamino)phenol (DPA-OH) |
| N-Substituent | Methyl ( | Phenyl ( |
| Electronic Effect | +I (Inductive Donor) : Pushes density to N. | -I (Inductive Withdrawal) / +M (Mesomeric Donor) : Competing effects. |
| Geometry | Planar ( | Twisted (Propeller) : Steric clash between phenyl rings forces a non-planar geometry. |
| Conjugation | Strong coupling with the phenol | Lone pair is delocalized over three rings, diluting the donor strength to the phenol core. |
Mechanistic Pathway (ICT & TICT)
In polar solvents, both molecules undergo charge transfer upon excitation. However, DPA-OH is prone to Twisted Intramolecular Charge Transfer (TICT) , where the donor moiety rotates, decoupling the orbitals and often quenching fluorescence in solution while enhancing it in the solid state (AIE effect).
Figure 1: Excitation dynamics. DMA-OH favors radiative decay from the ICT state, while DPA-OH often accesses the non-emissive TICT state in fluid solution due to rotor freedom.
Spectroscopic Data Comparison
UV-Vis Absorption
The substitution of alkyl groups with phenyl groups causes a bathochromic shift (Red Shift) in absorption due to the extended
| Parameter | 3-(Dimethylamino)phenol | 3-(Diphenylamino)phenol | Causality |
| 290 – 300 nm | 303 – 315 nm | Extension of conjugation over three phenyl rings in DPA. | |
| Molar Extinction ( | Moderate (~2,000 M⁻¹cm⁻¹) | High (>15,000 M⁻¹cm⁻¹) | Larger cross-section of the triphenylamine chromophore. |
| Band Shape | Sharp, distinct peaks. | Broad, featureless band. | Multiple rotamers in DPA broaden the spectra. |
Fluorescence Emission
This is where the performance diverges most sharply.
-
DMA-OH: Exhibits classic dual fluorescence in polar solvents (LE and ICT bands). It is moderately fluorescent in solution.
-
DPA-OH: Often shows weak fluorescence in solution due to TICT quenching but becomes highly emissive in viscous solvents or solid state (Restriction of Intramolecular Motion - RIM).
| Solvent Environment | DMA-OH Behavior | DPA-OH Behavior |
| Non-Polar (Hexane) | ||
| Polar (Methanol) | Red-shifted to | Significant quenching. Large Stokes shift (>60 nm). |
| Solid State | ACQ (Aggregation Caused Quenching). | AIE Active (Aggregation Induced Emission) due to propeller shape preventing |
Experimental Protocols
Solvatochromic Shift Measurement
To validate the ICT mechanism, the following protocol ensures accurate determination of the dipole moment change.
Reagents:
-
Analyte: 3-(Diphenylamino)phenol (Recrystallized from Ethanol).
-
Solvents: Cyclohexane, Toluene, THF, Ethanol, Acetonitrile (Spectroscopic Grade).
Protocol:
-
Stock Solution: Prepare a
M stock solution in THF. -
Working Solutions: Aliquot stock into 5 vials and evaporate THF under
flow. Re-dissolve residues in the 5 test solvents to reach M.-
Critical Step: Keep Absorbance
at to avoid Inner Filter Effects.[1]
-
-
Degassing: Bubble Argon through cuvettes for 10 minutes. Oxygen acts as a collisional quencher, particularly for long-lived ICT states.
-
Measurement: Record UV-Vis (200–500 nm) and Emission (280–600 nm).
-
Analysis: Plot Stokes Shift (
) vs. Lippert-Mataga parameter ( ).-
Linearity indicates general solvent effects.
-
Deviation indicates specific interactions (H-bonding).
-
Synthesis of Derivatives (Workflow)
Researchers often need to synthesize these from the parent aminophenol.
Figure 2: Synthetic divergence. Route A yields the planar alkylated product, while Route B introduces the bulky aryl groups requiring palladium catalysis.
References
-
PubChem. (2025).[2] 3-(Dimethylamino)phenol Compound Summary. National Library of Medicine. [Link]
-
Grabner, G., et al. (1990).[1] Photophysical properties of methylated phenols in nonpolar solvents. Journal of Physical Chemistry. [Link]
- Gong, Y., et al. (2011). Triphenylamine-based dyes: Synthesis and applications.
Sources
3-(Diphenylamino)phenol: A Versatile Alternative to Traditional Anilines in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. While traditional aniline derivatives have long served as mainstays in the synthetic chemist's toolbox, the unique electronic and structural characteristics of 3-(Diphenylamino)phenol are positioning it as a compelling alternative for a range of applications, from advanced materials to pharmaceutical intermediates.
This comprehensive guide explores the synthesis, properties, and applications of 3-(Diphenylamino)phenol, offering a comparative analysis against other common aniline derivatives. By delving into experimental data and mechanistic principles, we aim to provide a clear perspective on when and why to choose this versatile molecule for your next synthetic endeavor.
The Aniline Scaffold: A Foundation of Organic Synthesis
Aniline and its derivatives are fundamental building blocks in a vast array of chemical transformations. Their nucleophilic character and the ability to undergo facile C-N bond formation have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Key reactions such as the Buchwald-Hartwig amination and Ullmann condensation are cornerstones of modern organic synthesis, enabling the construction of complex arylamines.[2][3]
However, the reactivity and properties of aniline derivatives can be significantly modulated by the substituents on the nitrogen atom and the aromatic ring. This guide focuses on 3-(Diphenylamino)phenol, a tertiary amine that offers a unique combination of a phenolic hydroxyl group and a bulky, electron-rich diphenylamino moiety.
Synthesis and Physicochemical Properties: A Comparative Overview
The accessibility of a building block is a crucial factor in its practical application. While 3-aminophenol is readily prepared by the reduction of 3-nitrophenol or the caustic fusion of 3-aminobenzenesulfonic acid, the synthesis of 3-(diphenylamino)phenol typically involves a cross-coupling reaction.[4] A common laboratory-scale synthesis involves the palladium-catalyzed Buchwald-Hartwig amination of 3-aminophenol with two equivalents of bromobenzene or the double arylation of 3-aminophenol.
| Property | 3-(Diphenylamino)phenol | 3-Aminophenol | N,N-Dimethyl-3-aminophenol |
| Molar Mass | 261.32 g/mol | 109.13 g/mol [4] | 137.18 g/mol |
| Melting Point | Not readily available | 122-126 °C[4] | 82-85 °C |
| Boiling Point | Not readily available | 164 °C at 11 mmHg[4] | 265-268 °C |
| Appearance | Likely a solid | White to off-white crystalline solid[4] | Light brown to grey crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, ether[4] | Soluble in organic solvents |
Table 1: Comparison of Physicochemical Properties.
The bulky diphenylamino group in 3-(diphenylamino)phenol significantly increases its molecular weight and is expected to decrease its polarity and aqueous solubility compared to 3-aminophenol. The N,N-dimethylamino analogue represents an intermediate in terms of steric bulk and electronic properties.
Reactivity and Performance in Key Organic Reactions
The true value of a building block is demonstrated in its performance in chemical reactions. Here, we compare the expected reactivity of 3-(diphenylamino)phenol with other aniline derivatives in key transformations.
C-N Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2] The nature of the amine substrate is critical to the success of this reaction.
-
3-Aminophenol (Primary Amine): Readily undergoes N-arylation. The presence of the phenolic -OH group can sometimes lead to side reactions or require protection, depending on the reaction conditions.
-
N,N-Dimethyl-3-aminophenol (Tertiary Amine): As a tertiary amine, it cannot undergo further N-arylation at the nitrogen atom.
-
3-(Diphenylamino)phenol (Tertiary Amine): Similar to the dimethylamino derivative, the nitrogen is fully substituted. However, the two phenyl groups introduce significant steric hindrance around the nitrogen atom. This steric bulk can influence the conformation of the molecule and its interactions with catalysts and other reactants.
While direct comparative studies are limited, the electronic properties of the diphenylamino group are expected to make the aromatic ring of 3-(diphenylamino)phenol more electron-rich than that of 3-aminophenol, potentially influencing its reactivity in electrophilic aromatic substitution reactions.
Figure 1: General workflow of the Buchwald-Hartwig amination reaction.
Synthesis of Triarylamines and Carbazole Derivatives
One of the key advantages of the diphenylamino moiety is its prevalence in materials science, particularly in the construction of triarylamines and carbazoles. These structural motifs are central to the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices due to their excellent hole-transporting properties.[5][6]
3-(Diphenylamino)phenol serves as a valuable precursor for the synthesis of more complex triarylamine derivatives through reactions involving the phenolic hydroxyl group. Furthermore, intramolecular cyclization of diphenylamine derivatives is a common strategy for the synthesis of carbazoles. The presence of the hydroxyl group on the phenyl ring in 3-(diphenylamino)phenol offers a handle for further functionalization of the resulting carbazole.[7]
Figure 2: Synthesis of carbazoles from diphenylamine precursors.
Applications in Materials Science: The Power of the Triarylamine Core
The triphenylamine unit is a cornerstone of modern organic electronics. Its non-planar, propeller-like structure and the electron-donating nature of the nitrogen atom lead to materials with high thermal stability, good solubility, and excellent hole-transporting capabilities.[5]
Experimental Data:
The presence of the hydroxyl group in 3-(diphenylamino)phenol provides a reactive site for further modification, allowing for the tuning of the material's electronic properties and its incorporation into larger polymeric structures. This makes it a more versatile building block compared to simple triphenylamine.
Case Study: Comparison in a Hypothetical Cross-Coupling Reaction
To illustrate the potential differences in reactivity, let's consider a hypothetical palladium-catalyzed cross-coupling reaction of an aryl bromide with 3-(diphenylamino)phenol and 3-aminophenol.
Experimental Protocol (Hypothetical):
-
Reactants: Aryl bromide (1.0 mmol), aniline derivative (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent: Toluene (5 mL).
-
Temperature: 100 °C.
-
Reaction Time: 24 hours.
Expected Outcomes and Rationale:
| Aniline Derivative | Expected Yield | Rationale |
| 3-Aminophenol | Moderate to Good | The primary amine is generally reactive in Buchwald-Hartwig couplings. The phenolic -OH might require protection to avoid O-arylation as a side product, depending on the specific ligand and base combination. |
| 3-(Diphenylamino)phenol | Good to Excellent | As a tertiary amine, N-arylation is not possible. The reaction would proceed at the phenolic hydroxyl group (O-arylation). The bulky diphenylamino group might influence the rate of the reaction due to steric hindrance near the reaction center. However, the electron-donating nature of the diphenylamino group could enhance the nucleophilicity of the phenoxide, potentially leading to higher yields under optimized conditions. |
This hypothetical comparison highlights the different reactivity profiles of the two molecules. While 3-aminophenol offers a primary amine for N-arylation, 3-(diphenylamino)phenol provides a platform for O-arylation with the added electronic and steric influence of the diphenylamino group.
Conclusion: A Strategic Choice for Advanced Synthesis
3-(Diphenylamino)phenol emerges as a valuable and versatile building block in organic synthesis, offering distinct advantages over traditional aniline derivatives in specific contexts. While its synthesis is more complex than that of simple anilines, its unique combination of a reactive hydroxyl group and a bulky, electron-rich diphenylamino moiety makes it an ideal precursor for:
-
Advanced Materials: The synthesis of high-performance hole-transporting materials for OLEDs and perovskite solar cells.
-
Complex Molecular Architectures: The construction of functionalized carbazole derivatives and other heterocyclic systems.
-
Fine-Tuning Reactivity: The steric and electronic influence of the diphenylamino group can be strategically employed to control the outcome of chemical reactions.
For researchers and scientists working at the forefront of materials science and complex molecule synthesis, 3-(Diphenylamino)phenol represents a powerful tool to unlock new chemical space and develop next-generation functional molecules. Its strategic use can lead to more efficient synthetic routes and materials with enhanced performance characteristics.
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MDPI. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene. Molecules, 27(2), 381. [Link]
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A Comparative Guide to the Electrochemical Properties of (Diphenylamino)phenol Isomers for Advanced Research Applications
This guide provides a comprehensive comparative analysis of the electrochemical properties of the ortho-, meta-, and para-isomers of (diphenylamino)phenol. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced electrochemical behaviors of these isomers, supported by foundational principles of organic electrochemistry and detailed experimental methodologies. Our objective is to furnish you with the critical insights necessary to select and utilize these compounds effectively in your research endeavors.
Introduction: The Significance of (Diphenylamino)phenol Isomers in Electrochemical Applications
(Diphenylamino)phenol and its isomers are a fascinating class of organic molecules that merge the electron-donating characteristics of a phenol with the redox-active nature of a diarylamine. This unique combination makes them promising candidates for a variety of applications, including as antioxidants, redox indicators, and building blocks for electroactive polymers and pharmaceuticals.[1][2] The electrochemical properties of these molecules, such as their oxidation potential and the stability of their oxidized forms, are critically dependent on the relative positioning of the hydroxyl (-OH) and diphenylamino (-N(C₆H₅)₂) groups on the phenyl ring.[3] Understanding these structure-property relationships is paramount for the rational design of new materials and chemical entities with tailored electrochemical functionalities.
This guide will explore the electrochemical behavior of the 2-(diphenylamino)phenol, 3-(diphenylamino)phenol, and 4-(diphenylamino)phenol isomers. We will dissect how the isomeric position influences electron density distribution, steric hindrance, and ultimately, the electrochemical response.
Foundational Electrochemical Principles: Insights from Parent Molecules
To comprehend the electrochemical nuances of the (diphenylamino)phenol isomers, it is instructive to first consider the behavior of their constituent parent molecules: phenol and diphenylamine, as well as the simpler aminophenol isomers.
Electrochemical Behavior of Phenol
Phenols undergo oxidation to form phenoxy radicals. The ease of this oxidation is influenced by the substituents on the aromatic ring.[4] Electron-donating groups increase the electron density on the ring and lower the oxidation potential, making the phenol easier to oxidize. Conversely, electron-withdrawing groups have the opposite effect. The hydroxyl group itself is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions.[4]
Electrochemical Behavior of Diphenylamine
Diphenylamine is known for its antioxidant properties and its use as a redox indicator.[1] The oxidation of diphenylamine involves the removal of an electron from the nitrogen atom to form a radical cation.[5] This radical cation can be stabilized by delocalization of the unpaired electron over the two phenyl rings. Further oxidation can lead to the formation of colored products, which is the basis for its use in nitrate tests.[1] The para-positions of the phenyl rings are typically the most reactive sites for subsequent coupling reactions of the radical cation.[6]
Influence of Isomeric Position in Aminophenols
In aminophenol isomers, both the amino (-NH₂) and hydroxyl (-OH) groups are oxidizable.[7] The relative position of these two groups dictates the electrochemical behavior.[3]
-
p-Aminophenol: The para-positioning allows for strong resonance interaction between the electron-donating -NH₂ and -OH groups, leading to a lower oxidation potential compared to the other isomers. The oxidation product, a quinoneimine, is relatively stable.[8][9]
-
o-Aminophenol: Similar to the para-isomer, the ortho-positioning allows for significant electronic communication between the two groups, resulting in a low oxidation potential. However, intramolecular hydrogen bonding can influence its electrochemical response. Oxidation of o-aminophenol can lead to the formation of phenoxazine structures.[3]
-
m-Aminophenol: In the meta-isomer, the electron-donating effects of the -NH₂ and -OH groups do not reinforce each other at the same positions on the ring through resonance. Consequently, m-aminophenol generally exhibits a higher oxidation potential than its ortho and para counterparts.[3][10] Its oxidation can lead to the formation of polymeric films on the electrode surface.[3]
Comparative Analysis of (Diphenylamino)phenol Isomers
Extrapolating from the principles observed in the parent molecules, we can predict the electrochemical properties of the 2-, 3-, and 4-(diphenylamino)phenol isomers. The bulky diphenylamino group will introduce steric effects in addition to its electronic influence.
Expected Trends in Oxidation Potentials
The primary electrochemical event for these molecules is expected to be the oxidation of the diphenylamino moiety to a radical cation, as the nitrogen lone pair is generally more easily oxidized than the phenolic hydroxyl group. However, the position of the hydroxyl group will significantly modulate this oxidation potential.
| Isomer | Expected Relative Oxidation Potential | Rationale |
| 4-(Diphenylamino)phenol | Lowest | The -OH group at the para position strongly donates electron density to the diphenylamino group through resonance, stabilizing the resulting radical cation and thus lowering the energy required for its formation. |
| 2-(Diphenylamino)phenol | Intermediate | The -OH group at the ortho position also donates electron density through resonance. However, steric hindrance from the bulky diphenylamino group may slightly disrupt the planarity and reduce the resonance effect compared to the para isomer. Intramolecular hydrogen bonding between the -OH and the nitrogen of the diphenylamino group is also possible, which could affect the oxidation potential. |
| 3-(Diphenylamino)phenol | Highest | The -OH group at the meta position can only exert an inductive electron-donating effect, which is weaker than the resonance effect. Therefore, it provides the least stabilization to the radical cation formed on the diphenylamino group, resulting in the highest oxidation potential among the three isomers. |
Stability of Oxidized Species and Subsequent Reactions
The stability of the initially formed radical cation is crucial for the subsequent chemical pathways.
-
In the 4-(diphenylamino)phenol and 2-(diphenylamino)phenol isomers, the delocalization of the radical cation over the entire molecule, including the phenolic ring, is expected to be more significant, leading to a more stable oxidized species. However, these radical cations are still reactive and can undergo dimerization or polymerization, likely through coupling at the positions ortho or para to the diphenylamino group.
-
The radical cation of 3-(diphenylamino)phenol is anticipated to be less stable. This lower stability might lead to more complex follow-up reactions, potentially including polymerization, as observed with m-aminophenol.[3]
Experimental Protocols for Electrochemical Characterization
To empirically validate the predicted electrochemical behaviors, cyclic voltammetry (CV) is the most direct and informative technique.
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration (e.g., 1 mM) of the (diphenylamino)phenol isomer in a suitable organic solvent, such as acetonitrile or dichloromethane.
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, to ensure sufficient conductivity of the solution.[6]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.[11][12]
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used for organic electrochemistry.[13] Polish the electrode surface with alumina slurry before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is a suitable reference. It is often necessary to use a salt bridge to prevent contamination of the analyte solution.[14]
-
Auxiliary (Counter) Electrode: A platinum wire or mesh is typically used as the counter electrode.
-
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then reverse the scan back to the initial potential. A typical starting point could be from 0 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Record the cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa), which corresponds to the oxidation of the (diphenylamino)phenol isomer.
-
If the process is reversible or quasi-reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan.
-
The electrochemical reversibility can be assessed by the peak-to-peak separation (ΔEp = Epa - Epc) and the ratio of the cathodic to anodic peak currents (ipc/ipa). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and ipc/ipa should be close to 1.[15]
-
Varying the scan rate can provide information about the stability of the oxidized species and the kinetics of the electrode process.
-
Visualizing Molecular Structures and Experimental Workflows
Molecular Structures of (Diphenylamino)phenol Isomers
Caption: Molecular structures of the ortho-, meta-, and para-isomers of (diphenylamino)phenol.
Proposed Electrochemical Oxidation Mechanism
Caption: Generalized electrochemical oxidation pathway for (diphenylamino)phenol isomers.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical analysis of (diphenylamino)phenol isomers using cyclic voltammetry.
Conclusion and Future Directions
The electrochemical properties of (diphenylamino)phenol isomers are intricately linked to the positional relationship between the hydroxyl and diphenylamino groups. Based on fundamental electronic effects, we predict that the 4-(diphenylamino)phenol isomer will exhibit the lowest oxidation potential, followed by the 2-isomer, with the 3-isomer having the highest oxidation potential. The stability of the resulting radical cations is also expected to follow this trend.
This guide provides a robust theoretical framework and a detailed experimental protocol for the comparative analysis of these isomers. The insights gained from such studies are invaluable for the targeted design of novel electroactive materials, sensors, and redox-active pharmaceutical compounds. Future work should focus on the experimental validation of these predictions and the characterization of the products formed from the subsequent reactions of the oxidized species. Computational studies using Density Functional Theory (DFT) would also be highly beneficial to complement the experimental findings and provide deeper insights into the electronic structure and redox properties of these versatile molecules.[16][17]
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Diphenylamine. In Wikipedia. Retrieved from [Link]
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NEET UG: Chemistry- Physical and chemical properties of phenols. (n.d.). Unacademy. Retrieved from [Link]
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The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (n.d.). Allen J. Bard - The University of Texas at Austin. Retrieved from [Link]
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- Computational and electrochemical studies on the redox reaction of 2-(2,3-dihydroxy phenyl)-1,3-dithiane in aqueous solution. (2012). International Journal of Industrial Chemistry, 3(1), 1-7.
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- Synthesis of 1,3,5-Tris(phenylamino) Benzene Derivatives and Experimental and Theoretical Investigations of Their Antioxidation Mechanism. (2018). Industrial & Engineering Chemistry Research, 57(48), 16295-16303.
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Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. (2018). JYX. Retrieved from [Link]
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- Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. (2022). International Journal of Current Science, 12(1), 690-697.
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A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of 3-(Diphenylamino)phenol-Based Fluorophores
For researchers and professionals in drug development and materials science, the precise characterization of fluorescent molecules is paramount. Among the myriad of fluorophore scaffolds, those based on the 3-(Diphenylamino)phenol (DAP) core have garnered significant interest due to their versatile photophysical properties. A critical performance metric for any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed light into emitted fluorescence.
This guide provides an in-depth, technically grounded methodology for accurately benchmarking the quantum yield of DAP-based fluorophores. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and equip you with the knowledge to generate reliable and reproducible data.
The Foundational Principle: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1 (100% fluorescence efficiency). In practice, absolute determination of this value is complex and requires specialized instrumentation like an integrating sphere.[3] Therefore, the most common and reliable approach for routine laboratory work is the comparative method , first detailed by Williams et al.[4][5] This method involves comparing the fluorescence of an unknown sample to a well-characterized fluorescent standard with a known quantum yield.[1][4][5]
The Comparative Method: A Step-by-Step Protocol
The core of the comparative method lies in the assumption that if a standard and a sample have the same absorbance at the same excitation wavelength, in the same solvent, and are measured under identical conditions, they are absorbing the same number of photons.[2] The relative quantum yield of the sample (ΦS) can then be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) [2]
Where:
-
ΦR is the quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the sample and reference solvents.[1][2] If the same solvent is used for both, this term cancels out.
For enhanced accuracy, a more robust approach involves creating a calibration curve by plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the standard and the sample.[1] The quantum yield is then calculated using the gradients (slopes, denoted as 'Grad' or 'm') of these plots:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) [6][7]
This multi-point method effectively minimizes errors associated with a single measurement.[1]
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Causality Behind Experimental Choices: A Scientist's Perspective
Merely following a protocol is insufficient; understanding the "why" is crucial for troubleshooting and ensuring data integrity.
Selection of a Reference Standard
The choice of the reference standard is the most critical decision in this process. An inappropriate standard will cascade errors throughout your calculations.
-
Spectral Overlap: The ideal standard should absorb and emit in a similar wavelength range to your DAP fluorophore.[4][7] This minimizes wavelength-dependent biases in the instrument's detector and grating efficiency.
-
Known and Reliable Quantum Yield: The ΦR must be well-documented and verified in the chosen solvent. Quinine sulfate in 0.1 M H2SO4 (ΦR ≈ 0.58) and Rhodamine 6G in ethanol (ΦR ≈ 0.95) are common, well-vetted standards.[4]
-
Purity and Stability: The standard must be of high purity and photochemically stable under the experimental conditions.[8][9]
The Criticality of Optical Diluteness
It is imperative to work with optically dilute solutions, where the absorbance at the excitation wavelength is kept below 0.1.[4][7]
-
Why? This precaution is taken to avoid the inner filter effect .[4][9] At higher concentrations, the excitation light is significantly attenuated as it passes through the cuvette, leading to non-uniform excitation of the sample. Furthermore, emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution, distorting the emission spectrum and reducing the measured intensity.[9][10] This leads to a non-linear relationship between fluorescence and concentration, invalidating the core assumptions of the comparative method.[11]
Maintaining Consistent Experimental Parameters
All measurements for both the standard and the sample must be performed under identical conditions.[2][4]
-
Instrumentation Settings: Excitation wavelength (λex), excitation and emission slit widths, and detector voltage must remain constant.[12]
-
Cuvettes: Use the same, clean, high-quality quartz cuvette for all measurements to eliminate variations in path length and transmissivity.[2]
-
Solvent: Using the same solvent for the standard and sample is highly recommended.[2] This not only simplifies the calculation by canceling the refractive index term but also minimizes solvatochromic effects that can alter the photophysical properties of the fluorophores.
Benchmarking Two Hypothetical 3-DAP Fluorophores
To illustrate the process, let's compare two hypothetical DAP-based fluorophores, DAP-1 and DAP-2 , against the reference standard Quinine Sulfate .
Reference Standard: Quinine Sulfate in 0.1 M H2SO4 (ΦR = 0.58, nR = 1.33) Samples: DAP-1 and DAP-2 in Ethanol (nS = 1.36) Excitation Wavelength (λex): 350 nm
Step-by-Step Experimental Protocol
-
Stock Solution Preparation: Prepare 1 mM stock solutions of Quinine Sulfate, DAP-1, and DAP-2 in their respective solvents.
-
Serial Dilutions: Create a series of five dilutions for each compound, ensuring the maximum absorbance at 350 nm remains below 0.1.
-
Blank Measurement: Record the absorbance and fluorescence emission of the pure solvents (0.1 M H2SO4 and Ethanol) to be used for background subtraction.
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength (350 nm).
-
Fluorescence Measurement:
-
Set the spectrofluorometer's excitation wavelength to 350 nm.
-
Record the emission spectrum for each solution, ensuring the entire emission peak is captured (e.g., from 370 nm to 700 nm).
-
Crucially, subtract the solvent's blank spectrum from each sample's spectrum to remove Raman scattering and solvent fluorescence.[2]
-
-
Data Integration: Calculate the integrated area under each corrected emission curve. This represents the total fluorescence intensity (I).
-
Plotting: For each of the three compounds, create a plot of Integrated Fluorescence Intensity (y-axis) vs. Absorbance at 350 nm (x-axis).
-
Gradient Determination: Perform a linear regression for each plot to determine the slope (Gradient).
Data Presentation
Table 1: Experimental Data for Quantum Yield Determination
| Compound | Solvent | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate | 0.1 M H2SO4 | 0.021 | 1,250,000 |
| 0.043 | 2,560,000 | ||
| 0.065 | 3,880,000 | ||
| 0.082 | 4,900,000 | ||
| 0.098 | 5,850,000 | ||
| DAP-1 | Ethanol | 0.025 | 1,760,000 |
| 0.048 | 3,350,000 | ||
| 0.069 | 4,810,000 | ||
| 0.085 | 5,930,000 | ||
| 0.099 | 6,900,000 | ||
| DAP-2 | Ethanol | 0.023 | 980,000 |
| 0.045 | 1,920,000 | ||
| 0.066 | 2,810,000 | ||
| 0.084 | 3,580,000 | ||
| 0.097 | 4,140,000 |
Table 2: Calculated Gradients and Quantum Yields
| Compound | Gradient (Intensity/Abs) | R2 | Refractive Index (n) | Calculated Quantum Yield (ΦF) |
| Quinine Sulfate (Ref) | 5.98 x 107 | 0.9998 | 1.33 | 0.58 (Standard) |
| DAP-1 | 6.95 x 107 | 0.9999 | 1.36 | 0.71 |
| DAP-2 | 4.25 x 107 | 0.9997 | 1.36 | 0.43 |
Calculation Walkthrough for DAP-1:
-
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
-
ΦS = 0.58 * (6.95 x 107 / 5.98 x 107) * (1.362 / 1.332)
-
ΦS = 0.58 * (1.162) * (1.8496 / 1.7689)
-
ΦS = 0.58 * 1.162 * 1.0456
-
ΦS ≈ 0.71
Trustworthiness and Self-Validation
A robust experimental design includes internal checks and an awareness of potential pitfalls.
-
Linearity is Your Proof: The high R2 values (ideally > 0.99) for the plots of intensity vs. absorbance are your primary validation.[13] A non-linear plot indicates the presence of systematic errors, most commonly the inner filter effect, sample degradation, or instrumentation drift.
-
Common Sources of Error: Be vigilant for issues such as temperature fluctuations, quenching by dissolved oxygen or impurities, and improper background subtraction.[9][10][14] Instability in the excitation lamp can also introduce significant errors.[10]
-
Instrument Correction: For the highest accuracy, especially when the emission profiles of the sample and standard differ significantly, the emission spectra should be corrected for the wavelength-dependent response of the spectrometer.[14][15] Many modern instruments provide these correction files.
Logical Relationship Diagram
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A Definitive Guide to Confirming Regiochemistry in 3-(Diphenylamino)phenol Reactions: X-ray Crystallography vs. Spectroscopic Methods
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of molecular structure is paramount. The regiochemical outcome of a reaction—the specific position at which a chemical transformation occurs on a molecule—can profoundly impact a compound's biological activity, physical properties, and patentability. In the realm of substituted phenols, predicting and confirming regiochemistry can be a significant challenge, particularly with complex substrates like 3-(diphenylamino)phenol.
This guide provides an in-depth comparison of analytical techniques for confirming the regiochemistry of reactions involving 3-(diphenylamino)phenol, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore a representative electrophilic substitution reaction and contrast the conclusive data from crystallography with the often-inferential evidence provided by spectroscopic methods like Nuclear Magnetic Resonance (NMR).
The Challenge of Regioselectivity in 3-(Diphenylamino)phenol
3-(Diphenylamino)phenol presents a fascinating case for studying regioselectivity in electrophilic aromatic substitution. The molecule possesses two powerful activating groups on the same aromatic ring: a hydroxyl (-OH) group and a diphenylamino (-NPh₂) group. Both are ortho-, para-directing, meaning they activate the positions on the benzene ring that are ortho and para to them.[1][2] This leads to a complex interplay of directing effects and potential for the formation of multiple regioisomers.
The hydroxyl group is a strongly activating ortho-, para-director.[1] The diphenylamino group, also an activating ortho-, para-director, further complicates the electronic landscape. The nitrogen's lone pair can delocalize into both phenyl rings, influencing their reactivity as well as the phenol ring to which it is attached. Predicting the major product of an electrophilic attack on the phenol ring of 3-(diphenylamino)phenol is therefore not trivial and requires definitive experimental confirmation.
A Case Study: Electrophilic Bromination of 3-(Diphenylamino)phenol
To illustrate the challenge and the solution, let us consider the electrophilic bromination of 3-(diphenylamino)phenol. The reaction with a source of electrophilic bromine (e.g., Br₂) could potentially yield several mono-brominated products. The key question is: where does the bromine atom attach to the phenol ring?
Based on the directing effects of the -OH and -NPh₂ groups, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the positions ortho and para to the diphenylamino group (positions 2, 4, and 6) are activated. This overlap in activation at positions 2, 4, and 6 of the phenol ring makes it the most likely site of reaction. However, the relative directing strength and steric hindrance from the bulky diphenylamino group can influence the final product distribution.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[3] It provides a direct visualization of the atomic arrangement in a crystalline solid, leaving no ambiguity about the connectivity and spatial orientation of atoms.
Experimental Workflow for X-ray Crystallography
The process of confirming a structure by X-ray crystallography involves a series of well-defined steps, as illustrated below.
Figure 1: General workflow for structure confirmation by X-ray crystallography.
Protocol 1: Synthesis and Purification of Brominated 3-(Diphenylamino)phenol
-
Reaction: To a solution of 3-(diphenylamino)phenol (1.0 g, 3.83 mmol) in a suitable solvent such as glacial acetic acid (20 mL) at room temperature, add a solution of bromine (0.61 g, 3.83 mmol) in glacial acetic acid (5 mL) dropwise with stirring.
-
Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the major mono-brominated isomer.
Protocol 2: Crystal Growth
-
Solvent Selection: Dissolve a small amount of the purified product in various solvents to find a suitable one where the compound is moderately soluble. A solvent system where the compound is soluble when hot and sparingly soluble when cold is ideal for recrystallization.
-
Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent over several days at room temperature.
-
Slow Cooling: Alternatively, prepare a saturated solution of the product in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of single crystals.
Protocol 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
The Definitive Answer from X-ray Crystallography
Alternative Methods: The World of Spectroscopy
In the absence of a single crystal, or as a complementary technique, spectroscopic methods are invaluable tools for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[5] By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, one can piece together the molecular framework.
-
¹H NMR: The number of signals, their chemical shifts, integration, and splitting patterns provide information about the different proton environments in the molecule. For our brominated product, the substitution pattern on the aromatic ring would lead to a characteristic set of signals.
-
¹³C NMR: The number of signals indicates the number of unique carbon atoms. The chemical shifts can help identify the types of carbons (e.g., aromatic, aliphatic, carbonyl).
For complex molecules, 2D NMR experiments are often necessary to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of a molecule and for identifying quaternary carbons.[5][6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation.[8]
Figure 2: Logical workflow for structure elucidation using NMR spectroscopy.
Protocol 4: NMR Analysis of Brominated 3-(Diphenylamino)phenol
-
Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra.
-
Data Analysis: Analyze the spectra to assign all proton and carbon signals and to establish the connectivity and spatial relationships between atoms to deduce the regiochemistry of bromination. For example, an HMBC correlation between a proton on one of the diphenylamino rings and the carbon bearing the bromine atom would definitively establish the bromine's position relative to the diphenylamino group.
Limitations of NMR in this Case
While powerful, NMR analysis for determining the regiochemistry of the brominated 3-(diphenylamino)phenol can be challenging and potentially ambiguous:
-
Signal Overlap: The aromatic region of the ¹H NMR spectrum is likely to be crowded with overlapping signals from the three phenyl rings, making unambiguous assignment difficult.
-
Ambiguous HMBC/NOESY Correlations: Long-range HMBC correlations or through-space NOESY correlations may not be observed or may be too weak to be conclusive, especially if the molecule adopts a conformation where the key protons and carbons are not sufficiently close.
-
Inference vs. Direct Observation: Ultimately, a structure determined by NMR is a model that best fits the spectroscopic data. It is an inference, whereas an X-ray crystal structure is a direct observation of the atomic positions.
Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths, bond angles | Connectivity, through-space proximity, dynamic information |
| Certainty | Unambiguous and definitive | Inferential, can be ambiguous in complex cases |
| Requirement | A suitable single crystal | Soluble compound |
| Throughput | Can be time-consuming to obtain crystals | Relatively high throughput for data acquisition |
Conclusion: The Power of Certainty
For a molecule like 3-(diphenylamino)phenol, where multiple reaction sites are activated, relying solely on spectroscopic data to assign regiochemistry can be fraught with uncertainty. While 2D NMR techniques provide powerful tools for piecing together molecular structures, they can sometimes lead to ambiguous or even incorrect assignments in complex cases.
Single-crystal X-ray crystallography, by providing a direct and unambiguous three-dimensional map of the molecule, eliminates all doubt. It is the gold standard for structure determination and should be the method of choice whenever a definitive confirmation of regiochemistry is required. For researchers in drug development and materials science, the certainty provided by X-ray crystallography is not just an academic exercise but a critical component of ensuring the integrity and reproducibility of their work.
References
-
McDonald, A. R., et al. (2016). Crystal structure of 3-(diethylamino)phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 553–556. [Link]
-
Al-Hazmy, S. M., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). [Link]
-
Al-Hazmy, S. M., et al. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [Link]
-
Eureka. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]
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ResearchGate. (2013). H-1, C-13 NMR studies of new 3-aminophenol isomers linked to pyridinium salts. [Link]
-
ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Link]
-
National Center for Biotechnology Information. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]
-
Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. Journal of the Serbian Chemical Society, 87(4), 415-430. [Link]
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DCU Research Repository. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. [Link]
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MDPI. (2021). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. [Link]
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ResearchGate. (2020). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. [Link]
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. [Link]
-
ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed.... [Link]
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ResearchGate. (2018). The Crystallographic, Spectroscopic and Theoretical Studieson (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenoland (E). [Link]
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Safety Operating Guide
3-(Diphenylamino)phenol: Proper Disposal & Handling Procedures
[1][2][3][4][5][6][7]
Executive Summary: The "Zero-Discharge" Mandate[1][5]
3-(Diphenylamino)phenol (CAS: 107396-23-6 / 58348-86-8) is a functionalized arylamine widely used as a hole-transport material intermediate in OLED fabrication and organic synthesis.[1][2] Unlike simple phenols, the bulky diphenylamino group confers significant lipophilicity and specific aquatic toxicity profiles.
Operational Directive: Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewage systems. Its disposal requires high-temperature incineration via a licensed hazardous waste contractor.
Hazard Assessment & Chemical Logic
To handle this chemical safely, one must understand its molecular behavior. The molecule combines a phenolic hydroxyl group (acidic, skin-permeable) with a tertiary amine (basic, oxidation-sensitive).[1]
| Hazard Category | Signal | Mechanistic Insight |
| Acute Toxicity | Warning | Phenolic compounds rapidly denature proteins.[1][2] The lipophilic diphenylamine moiety facilitates transport across cell membranes, increasing systemic absorption risks. |
| Aquatic Toxicity | Danger | Critical: Diphenylamine derivatives are highly toxic to aquatic invertebrates (H410/H411).[1][2] Even trace amounts in wastewater can trigger regulatory violations. |
| Reactivity | Caution | The electron-rich amine group makes this compound incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Risk: Exothermic reaction or formation of toxic nitro-amines. |
Pre-Disposal Handling & Segregation[1]
Effective disposal starts at the bench. Segregation prevents cross-contamination and dangerous incompatibilities.
A. Solid Waste (Pure Substance)
-
Container: Collect pure powder in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Must be labeled "Hazardous Waste - Toxic Solid."
-
Incompatibility: Do not commingle with oxidizing solids (e.g., permanganates, nitrates).
B. Liquid Waste (Mother Liquors/Solutions)
Most researchers encounter this compound dissolved in organic solvents (THF, Toluene, DCM) during synthesis or spin-coating.
-
Stream: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" waste streams, depending on the solvent used.
-
PH Control: Ensure the waste stream is not acidic. Acidic conditions can protonate the amine, increasing solubility in aqueous phases and complicating extraction/incineration.
C. Contaminated Glassware (The "Solubility Trap")[1][5]
-
The Problem: 3-(Diphenylamino)phenol is hydrophobic. Water washing is ineffective and spreads contamination.
-
The Protocol:
-
Primary Rinse: Rinse glassware with Acetone or Ethanol.
-
Disposal of Rinse: Collect this first rinse into the Organic Waste container (NOT the sink).
-
Secondary Wash: Wash glassware with soap and water only after the organic rinse.
-
Disposal Workflow: Decision Matrix
The following diagram illustrates the decision logic for disposing of 3-(Diphenylamino)phenol waste streams.
Figure 1: Decision matrix for segregating and processing aminophenol waste streams to ensure compliance with incineration protocols.
Emergency Procedures (Spillage)
In the event of a powder spill outside of a fume hood:
-
Evacuate & PPE: Evacuate the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).
-
Containment: Do not dry sweep. Dry sweeping generates dust.
-
Cleanup:
Regulatory & Compliance Context
While specific RCRA codes depend on the exact formulation and solvent mixtures, the following guidelines apply to the pure substance:
-
RCRA Classification: 3-(Diphenylamino)phenol is not typically a "U-Listed" or "P-Listed" waste by specific name, but it must be characterized by the generator.[1] It often falls under characteristic hazardous waste due to toxicity.
-
Disposal Method: The only acceptable disposal method is Incineration in a permitted hazardous waste combustor equipped with scrubbers to handle nitrogen oxides (NOx) generated from the amine groups [1].
-
European Waste Code (EWC): Typically categorized under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances) [2].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
